Myricetin(1-)
Description
The Flavonoid Class within Polyphenolic Compounds: Research Significance
Polyphenolic compounds are a large and diverse group of phytochemicals characterized by the presence of multiple phenol (B47542) structural units. Within this broad category, flavonoids represent a significant class of compounds that are extensively studied for their potential health benefits. mdpi.com Flavonoids are categorized into several subclasses, including flavonols, flavones, flavan-3-ols, anthocyanidins, flavanones, and isoflavones. mdpi.com
The research significance of flavonoids, including myricetin (B1677590), stems from their well-documented antioxidant properties. mdpi.comsysrevpharm.org These compounds can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and the development of various chronic diseases. wikipedia.org The ability of flavonoids to modulate signaling pathways and interact with various enzymes further underscores their importance in biomedical research. nih.govmdpi.com
Myricetin as a Prominent Flavonol: Current Research Landscape
Myricetin (3,5,7,3′,4′,5′-hexahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids. thieme-connect.commdpi.com Its structure, featuring six hydroxyl groups, contributes to its potent biological activities. thieme-connect.com Current research on myricetin is multifaceted, exploring its antioxidant, anti-inflammatory, and potential therapeutic properties in various disease models. nih.govsysrevpharm.orgnih.gov
Studies have investigated myricetin's role in mitigating oxidative stress, a key factor in numerous health conditions. wikipedia.orgmdpi.com Its ability to chelate metal ions and scavenge free radicals is a central focus of this research. wikipedia.orgmdpi.com Furthermore, the anti-inflammatory effects of myricetin are being explored, with studies showing its capacity to inhibit pro-inflammatory mediators. mdpi.comnih.gov The current research landscape also includes investigations into myricetin's interactions with cellular components and its potential to modulate various biological processes. sysrevpharm.orgmdpi.com
Historical Development of Myricetin Research in Chemistry and Biology
The scientific investigation of myricetin has a history rooted in the broader study of natural products. Initially isolated from the bark of Myrica rubra, myricetin's chemical structure was elucidated, paving the way for further research. mdpi.comfrontiersin.org Early studies focused on its presence in various plant species and its basic chemical properties.
Over time, research evolved to explore the biological activities of myricetin. The recognition of its antioxidant potential was a significant milestone, leading to numerous in vitro and in vivo studies. sysrevpharm.orgnih.gov Subsequent research has delved into its specific mechanisms of action, including its interactions with enzymes and signaling pathways. nih.govnih.gov The historical development of myricetin research reflects a progression from basic phytochemical analysis to a more detailed investigation of its potential roles in health and disease.
Interactive Data Tables
Chemical and Physical Properties of Myricetin
| Property | Value |
| Chemical Formula | C15H10O8 mdpi.comontosight.ai |
| Molecular Weight | 318.23 g/mol nih.govnih.gov |
| Melting Point | 357 °C sysrevpharm.orgnih.gov |
| Appearance | Yellow needles nih.gov |
| Solubility | Sparingly soluble in boiling water; soluble in alcohol. nih.gov |
Data sourced from multiple scientific databases and research articles.
Selected Research Findings on Myricetin's Biological Activities
| Biological Activity | Key Findings |
| Antioxidant Activity | Myricetin demonstrates potent antioxidant properties by scavenging reactive oxygen species (ROS) and chelating metal ions, which can otherwise catalyze oxidative reactions. wikipedia.orgnih.gov It can also enhance the activity of other antioxidant enzymes. wikipedia.org |
| Anti-inflammatory Effects | Myricetin has been shown to possess significant anti-inflammatory characteristics. wikipedia.org It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). wikipedia.orgmdpi.com |
| Enzyme Inhibition | Research indicates that myricetin can inhibit various enzymes, including reverse transcriptase, DNA polymerase, and RNA polymerase. wikipedia.org It has also been found to be an inhibitor of several cytochrome P450 enzymes. nih.gov |
| Neuroprotective Potential | Studies suggest that myricetin may offer neuroprotective effects by protecting neurons from oxidative stress-induced damage. wikipedia.orgsysrevpharm.org |
| Antidiabetic Properties | In vitro and animal studies have suggested that myricetin may have antidiabetic capabilities, potentially by enhancing glucose uptake. wikipedia.org |
This table summarizes findings from various in vitro and in vivo studies. The clinical relevance of these findings in humans requires further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C15H9O8- |
|---|---|
Molecular Weight |
317.23 g/mol |
IUPAC Name |
2,6-dihydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |
InChI |
InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/p-1 |
InChI Key |
IKMDFBPHZNJCSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1O)[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Biosynthesis, Chemical Synthesis, and Biotechnological Production of Myricetin
Elucidation of Myricetin (B1677590) Biosynthetic Pathways in Plants
The biosynthesis of myricetin in plants is a complex process involving a cascade of enzymatic reactions that transform simpler flavonoid precursors into this hexahydroxylated flavonol. mdpi.comnih.gov This pathway is a branch of the general flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway. mdpi.com
The journey to myricetin begins with the flavanone (B1672756) naringenin (B18129), which is a central intermediate in flavonoid biosynthesis. nih.gov Through a series of hydroxylation and desaturation steps, naringenin is converted to myricetin.
The key dihydroflavonol intermediates in this pathway are dihydrokaempferol (B1209521) (DHK), dihydroquercetin (DHQ, also known as taxifolin), and dihydromyricetin (B1665482) (DHM). mdpi.comoup.com The process generally follows these steps:
Formation of Dihydrokaempferol (DHK): The flavanone naringenin is first hydroxylated at the C-3 position of the C-ring by the enzyme flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. nih.govoup.com
Conversion to Dihydroquercetin (DHQ): Dihydrokaempferol can then be hydroxylated on the B-ring at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin. mdpi.combiorxiv.org
Formation of Dihydromyricetin (DHM): Dihydromyricetin is the direct precursor to myricetin. mdpi.com It is synthesized through the action of flavonoid 3',5'-hydroxylase (F3'5'H), which hydroxylates dihydroquercetin at the 5'-position of the B-ring. mdpi.commdpi.com Alternatively, F3'5'H can also convert dihydrokaempferol directly to dihydromyricetin. biorxiv.org
Final Conversion to Myricetin: Finally, the enzyme flavonol synthase (FLS) catalyzes the desaturation of dihydromyricetin to form the flavonol myricetin. mdpi.comoup.com
The following table summarizes the key precursors and their transformations in the myricetin biosynthetic pathway.
| Precursor | Product | Enzyme(s) |
| Naringenin | Dihydrokaempferol (DHK) | Flavanone 3-Hydroxylase (F3H) |
| Dihydrokaempferol (DHK) | Dihydroquercetin (DHQ) | Flavonoid 3'-Hydroxylase (F3'H) |
| Dihydroquercetin (DHQ) | Dihydromyricetin (DHM) | Flavonoid 3',5'-Hydroxylase (F3'5'H) |
| Dihydrokaempferol (DHK) | Dihydromyricetin (DHM) | Flavonoid 3',5'-Hydroxylase (F3'5'H) |
| Dihydromyricetin (DHM) | Myricetin | Flavonol Synthase (FLS) |
The biosynthesis of myricetin is orchestrated by a set of specific enzymes, each playing a critical role in the modification of the flavonoid skeleton.
Flavanone 3-Hydroxylase (F3H): This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family and is crucial for the introduction of a hydroxyl group at the C-3 position of the C-ring of flavanones, converting them into dihydroflavonols. oup.com For instance, F3H catalyzes the conversion of naringenin to dihydrokaempferol. nih.gov
Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is a cytochrome P450-dependent monooxygenase and is a key determinant for the production of myricetin. mdpi.com It is responsible for the hydroxylation of the B-ring at both the 3' and 5' positions. mdpi.com F3'5'H can act on both dihydrokaempferol and dihydroquercetin to produce dihydromyricetin, the immediate precursor of myricetin. mdpi.combiorxiv.org The expression and activity of F3'5'H are often correlated with the accumulation of myricetin in plant tissues. nih.gov
Flavonol Synthase (FLS): Similar to F3H, FLS is also a 2-oxoglutarate-dependent dioxygenase. mdpi.com It introduces a double bond between the C-2 and C-3 positions of the C-ring of dihydroflavonols, converting them into flavonols. mdpi.com Specifically, FLS catalyzes the final step in myricetin biosynthesis by converting dihydromyricetin into myricetin. oup.com
The table below provides a summary of these key enzymes and their functions in the myricetin biosynthetic pathway.
| Enzyme | Abbreviation | Enzyme Class | Function in Myricetin Biosynthesis |
| Flavanone 3-Hydroxylase | F3H | 2-oxoglutarate-dependent dioxygenase | Hydroxylates flavanones (e.g., naringenin) to produce dihydroflavonols (e.g., dihydrokaempferol). nih.govoup.com |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Cytochrome P450 monooxygenase | Hydroxylates the B-ring of dihydroflavonols (dihydrokaempferol or dihydroquercetin) at the 3' and 5' positions to form dihydromyricetin. mdpi.combiorxiv.org |
| Flavonol Synthase | FLS | 2-oxoglutarate-dependent dioxygenase | Desaturates dihydroflavonols (specifically dihydromyricetin) to form flavonols (myricetin). mdpi.comoup.com |
The expression of the genes encoding the biosynthetic enzymes for myricetin is tightly controlled by a network of transcription factors. dntb.gov.ua These regulatory proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.
Several families of transcription factors have been identified as key regulators of flavonoid biosynthesis, including the MYB, bHLH, and WD40-repeat proteins, which often form a regulatory complex (MBW complex). dntb.gov.uaresearchgate.net In the context of myricetin biosynthesis, specific R2R3-MYB transcription factors have been shown to play a pivotal role. nih.govresearchgate.net
For example, in Morella rubra, the transcription factors MrMYB5 and MrMYB5L have been identified to directly bind to the promoter of the MrF3'5'H gene, activating its expression and leading to the accumulation of myricetin derivatives. nih.gov These MYB factors can act synergistically with bHLH proteins to enhance the activation of target gene promoters. nih.gov Furthermore, other transcription factor families such as AP2/ERF and WRKY can also directly target key genes in the flavonoid pathway, including flavonol synthase. dntb.gov.ua This intricate transcriptional regulation allows plants to finely tune the production of myricetin in response to developmental cues and environmental stimuli. dntb.gov.ua
Characterization of Key Biosynthetic Enzymes (e.g., Flavanone 3-Hydroxylase (F3H), Flavonoid 3',5'-Hydroxylase (F3'5'H), Flavonol Synthase (FLS))
Advancements in Chemical Synthesis Methodologies for Myricetin
While myricetin is abundant in many plant sources, chemical synthesis offers a means to produce this compound with high purity and to create novel derivatives with potentially enhanced properties. nih.govresearchgate.net
Furthermore, synthetic efforts have also been directed towards the creation of myricetin derivatives to overcome limitations such as poor water solubility and low stability. researchgate.net By introducing moieties like glycosides, pyrazole (B372694) rings, or piperazine (B1678402) amides, researchers have been able to improve the compound's physicochemical properties and biological activities. researchgate.netnih.gov These modern synthetic strategies not only provide access to myricetin itself but also open avenues for the development of novel therapeutic agents based on the myricetin scaffold. researchgate.netrsc.orgmdpi.com
Historical Approaches and Synthetic Challenges
Biotechnological and Microbial Platforms for Myricetin Production
The production of valuable plant-derived compounds like myricetin through microbial fermentation offers a promising alternative to traditional plant extraction, which can be limited by low concentrations, complex mixtures, and seasonal variability. plos.orgscilit.comnih.gov Microbial hosts, or "cell factories," can be engineered to produce these compounds in a controlled and scalable manner. mdpi.comnih.gov
The de novo biosynthesis of the flavonol myricetin has been successfully demonstrated in actinomycete hosts, specifically Streptomyces albus and Streptomyces coelicolor. plos.orgscilit.comnih.gov This was achieved by reconstituting the plant flavonol pathway in these bacteria using a combinatorial biosynthesis approach, which involves assembling genes from different organisms into an artificial gene cluster. plos.orgnih.gov
To achieve myricetin production, the biosynthetic pathway for kaempferol (B1673270) was first established. In bacteria, this typically begins with L-Tyrosine, which is converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL). nih.gov The pathway proceeds through the action of 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) to produce the precursor naringenin. nih.gov From naringenin, two additional enzymes, naringenin 3-dioxygenase (N3DOX) and flavonol synthase 1 (FLS1), are required to produce kaempferol. nih.gov
To convert kaempferol to myricetin, the activity of flavonoid 3',5'-hydroxylase (F3'5'H) is necessary. nih.gov Researchers introduced the gene for F3'5'H into the kaempferol-producing Streptomyces strains. plos.org
In the engineered S. coelicolor strain (S. coelicolor-pMYR), the production of myricetin was detected, although at very low levels (<0.1 μM). plos.orgresearchgate.net The intermediate dihydrokaempferol and the related flavonol quercetin (B1663063) were also observed in the cultures. plos.orgresearchgate.net
The engineered S. albus strain (S. albus-pMYR) showed more promising results. While myricetin was produced at a concentration of 0.146 μM, the most abundant flavonol in the culture was quercetin (1.984 μM). researchgate.net Kaempferol and dihydrokaempferol were also detected at lower concentrations. researchgate.net This work represents the first instance of de novo myricetin biosynthesis in actinomycetes. plos.orgscilit.comnih.gov
**Table 1: De Novo Biosynthesis of Myricetin and Related Flavonols in Engineered *Streptomyces***
| Host Strain | Engineered Plasmid | Detected Flavonoids | Concentration (μM) |
|---|---|---|---|
| S. coelicolor | pMYR | Myricetin | <0.1 |
| Dihydrokaempferol | <0.1 | ||
| Quercetin | <0.1 | ||
| S. albus | pMYR | Myricetin | 0.146 |
| Quercetin | 1.984 | ||
| Kaempferol | 0.034 | ||
| Dihydrokaempferol | 0.024 |
Data sourced from Marín L, et al. (2018). plos.orgresearchgate.net
While the heterologous expression of biosynthetic pathways is the foundational step, achieving high yields of the target compound often requires extensive metabolic engineering. researchgate.net These strategies aim to optimize the host's metabolism to channel more resources towards the production of the desired molecule. mdpi.com Key approaches include increasing the supply of precursors, blocking competing pathways, and optimizing the expression of pathway enzymes. researchgate.netmdpi.commdpi.com
A primary limiting factor in flavonoid biosynthesis is the availability of the precursor malonyl-CoA. jmb.or.krfrontiersin.org To address this, metabolic engineering strategies often focus on increasing the intracellular pool of this key building block. One successful method involves introducing a malonate assimilation pathway. For instance, expressing the matB (encoding malonyl-CoA synthetase) and matC (encoding a dicarboxylate carrier protein) genes from S. coelicolor into a flavonoid-producing Streptomyces venezuelae strain significantly enhanced the production of flavanones and flavones. jmb.or.krnih.gov
In the context of myricetin production in S. albus, an attempt was made to boost yields by increasing malonyl-CoA availability. The engineered strain S. albus-pMYR was transformed with a second plasmid (pREC4) containing genes for acetyl-CoA carboxylase subunits and BirA, which are involved in malonyl-CoA synthesis. nih.gov However, this did not lead to an increase in myricetin production. Instead, it resulted in the formation of a shunt product, apigenin (B1666066) (0.3 μM), which is a derivative of the precursor naringenin. nih.gov This highlights the complexity of metabolic engineering, where redirecting flux can sometimes lead to unexpected outcomes. nih.gov
Other general strategies to enhance flavonoid production in microbial hosts that could be applied to myricetin include:
Blocking Competing Pathways : Deleting genes for pathways that consume common precursors can redirect metabolic flux towards the desired product. researchgate.net
Optimization of Enzyme Expression : Fine-tuning the expression levels of the biosynthetic enzymes is crucial. For example, using different strength promoters or creating synthetic enzyme fusions can balance the pathway and prevent the accumulation of toxic intermediates. mdpi.comacs.org
Precursor Feeding : Supplementing the culture medium with pathway intermediates, such as p-coumaric acid or naringenin, can bypass early pathway limitations and increase final product titers. nih.govfrontiersin.orgkobe-u.ac.jp
Host Strain Optimization : Using genome editing to remove native biosynthetic gene clusters in the host strain can free up precursors like malonyl-CoA for the heterologous pathway. researchgate.net
Table 2: Metabolic Engineering Strategies for Flavonoid Production
| Strategy | Approach | Example Application | Outcome |
|---|---|---|---|
| Enhance Precursor Supply | Heterologous expression of malonate assimilation genes (matB, matC) from S. coelicolor. | Flavonoid production in S. venezuelae. | Substantially increased production of flavanones (up to 40 mg/L) and flavones (up to 30 mg/L). jmb.or.kr |
| Enhance Precursor Supply | Overexpression of acetyl-CoA carboxylase genes. | Myricetin production in S. albus-pMYR. | No increase in myricetin; production of shunt product apigenin (0.3 μM). nih.gov |
| Block Competing Pathways | Removal of endogenous biosynthetic gene clusters that consume malonyl-CoA. | Naringenin production in S. albidoflavus. | Contributed to a significant increase in naringenin titers. researchgate.net |
| Optimize Gene Expression | Use of modular cloning with a combinatorial promoter library. | Resokaempferol (RK) production in yeast. | Optimization of the RK synthesis pathway module. acs.org |
This table presents examples of metabolic engineering strategies relevant to flavonoid biosynthesis.
Myricetin Chemical Modification and Derivatization Strategies
Rational Design and Synthesis of Myricetin (B1677590) Derivatives for Enhanced Bioactivity
The core principle behind the rational design of myricetin derivatives is to combine the known bioactive properties of myricetin with those of other chemical moieties to create novel compounds with synergistic or enhanced effects. mdpi.com This often involves computer-aided drug design, such as molecular docking, to predict the interaction of new derivatives with biological targets. rsc.org The synthesis of these new analogs is a key step in verifying the theoretical designs and exploring their potential as therapeutic agents.
A prominent strategy in modifying myricetin is the introduction of heterocyclic moieties, which are known to be important pharmacophores in many drugs. mdpi.com Compounds like pyrazole (B372694), piperazine (B1678402), and triazole Schiff bases have been incorporated into the myricetin structure to generate novel derivatives with improved biological activities, particularly as antimicrobial and antiviral agents. nih.govrsc.org
Pyrazole and Piperazine Derivatives: Researchers have synthesized myricetin derivatives by incorporating pyrazole and piperazine rings, linked via an amide bond. mdpi.com The introduction of a piperazine ring has been noted to improve the solubility of myricetin analogs. mdpi.com In one study, a series of 19 myricetin derivatives containing pyrazole-piperazinamide were designed and synthesized. mdpi.com Bioactivity tests revealed that these modifications could enhance the antifungal and antibacterial properties of myricetin. For instance, derivative D16 showed potent inhibitory activity against Phytophthora capsici (P. capsici), while derivative D6 was effective against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com
Triazole Schiff Base Derivatives: The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore with a broad spectrum of activity. nih.gov Myricetin derivatives containing a 1,2,4-triazole Schiff base have been synthesized and evaluated for their bioactivity. rsc.org These compounds have demonstrated significant antibacterial effects. For example, compounds 6f , 6i , and 6q exhibited strong inhibitory activity against Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. rsc.org The antiviral potential of these derivatives against tobacco mosaic virus (TMV) has also been a subject of investigation. nih.gov
Table 1: Bioactivity of Myricetin Derivatives with Heterocyclic Moieties
| Derivative ID | Heterocyclic Moiety | Target Organism | Bioactivity (EC₅₀ in μg/mL) | Reference |
| D16 | Pyrazole-Piperazinamide | P. capsici | 11.3 | mdpi.com |
| D6 | Pyrazole-Piperazinamide | Xoo | 18.8 | mdpi.com |
| 6q | 1,2,4-Triazole Schiff Base | Xac | 8.8 | rsc.org |
| 6i | 1,2,4-Triazole Schiff Base | Xac | 9.4 | rsc.org |
| 6f | 1,2,4-Triazole Schiff Base | Xac | 10.0 | rsc.org |
| 6a | 1,2,4-Triazole Schiff Base | Xoo | 47.1 | rsc.org |
| L18 | Quinazolinone | Xac | 16.9 | acs.org |
| L11 | Quinazolinone | TMV-CP (Kd in μM) | 0.012 | acs.org |
| Y3 | Isoxazole | S. sclerotiorum | 13.24 | rsc.org |
| Y18 | Isoxazole | TMV-CP (Kd in μM) | 0.855 | rsc.org |
| 5g | 1,3,4-Thiadiazole (B1197879) | Xac | 11.5–27.3 | mdpi.com |
| A12 | Diisopropanolamine (B56660) | Xoo | 4.9 | nih.gov |
| A25 | Diisopropanolamine | Phomopsis sp. | 17.2 | nih.gov |
Glycosylation: Glycosylation is a common modification strategy for natural products, often leading to enhanced water solubility, stability, and bioavailability. researchgate.net The enzymatic glycosylation of myricetin offers a convenient one-step alternative to complex chemical synthesis methods. researchgate.net Cultured plant cells, such as those from Phytolacca americana, have been successfully used as biocatalysts for the glycosylation of flavonoids. researchgate.netresearchgate.net When myricetin was subjected to biotransformation by P. americana cells, it was converted to syringetin (B192474) 3-O-β-D-glucoside through both glycosylation and methylation. researchgate.net Studies have also reported the synthesis of myricetin derivatives with disaccharide groups, which have shown potential as hypoglycemic agents. researchgate.net
Regioselective Hydroxylation and Other Modifications: Regioselective synthesis allows for the modification of specific hydroxyl groups on the myricetin structure, enabling fine-tuning of its biological activity. A method has been developed for the regioselective synthesis of myricetin esters at the 3-hydroxyl position. nih.gov This was achieved using various hydroxybenzoic acids, resulting in a new series of myricetin esters. nih.gov Furthermore, biotransformation studies using cultured plant cells have demonstrated regioselective hydroxylation at various positions on related phenolic compounds, indicating the potential for similar targeted modifications of myricetin. researchgate.net
Introduction of Heterocyclic Moieties (e.g., Pyrazole, Piperazine, Triazole Schiff Bases)
Characterization of Novel Myricetin Analogs
The structural elucidation and confirmation of newly synthesized myricetin derivatives are crucial steps. A combination of modern spectroscopic and analytical techniques is employed for this purpose.
Microscopy and Other Techniques: To understand the mechanism of action of highly active compounds, further characterization methods are employed. Scanning Electron Microscopy (SEM) has been used to observe the morphological changes in bacteria treated with myricetin derivatives. rsc.orgacs.org For example, SEM studies showed that a 1,2,4-triazole Schiff base derivative caused destruction of the bacterial cell membrane structure of Xac. rsc.org Similarly, SEM analysis revealed that a pyrazole-piperazinamide derivative induced folding and curing in the mycelium of P. capsici. mdpi.com Microscale Thermophoresis (MST) is another advanced technique used to quantify the binding affinity between a myricetin derivative and its target protein, providing the dissociation constant (Kd) value. rsc.orgacs.org
Advanced Analytical Methodologies in Myricetin Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for Myricetin (B1677590) Analysis
The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of myricetin. These hyphenated techniques offer high sensitivity and selectivity, which are essential for distinguishing myricetin from other structurally similar flavonoids and for quantifying it at low concentrations.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of myricetin from various sources. phytojournal.comresearchgate.netmfd.org.mk Reversed-phase HPLC, often employing C18 columns, is the most common approach. phytojournal.commfd.org.mkresearchgate.netthieme-connect.comthieme-connect.comscielo.br The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution. phytojournal.commfd.org.mkresearchgate.netscielo.brsielc.com Detection is commonly performed using a UV-Vis or a diode-array detector (DAD), with monitoring at wavelengths around 254 nm and 370 nm, which correspond to the characteristic absorption bands of myricetin. phytojournal.commfd.org.mkscielo.brccsenet.orgnih.gov
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures to achieve faster separations, greater resolution, and increased sensitivity compared to conventional HPLC. thieme-connect.comthieme-connect.comnih.govmdpi.com This makes UPLC particularly well-suited for high-throughput analysis and for detecting trace amounts of myricetin in complex biological samples. thieme-connect.comthieme-connect.comnih.govfrontiersin.org For instance, UPLC methods have been successfully developed for the rapid quantification of myricetin in rat plasma and various fruit extracts. thieme-connect.comthieme-connect.comnih.govmdpi.com
Table 1: Exemplary HPLC and UPLC Conditions for Myricetin Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | Zorbax SB – C18 phytojournal.com | Acquity UPLC BEH C18 thieme-connect.comthieme-connect.comnih.gov |
| Mobile Phase | Acetonitrile, water, and 0.02% trifluoroacetic acid phytojournal.com | Acetonitrile/formic acid and water/formic acid mdpi.com |
| Flow Rate | 1.0 mL/min phytojournal.com | 0.4 mL/min mdpi.com |
| Detection | UV at 280 nm phytojournal.com | Mass Spectrometry (MS) mdpi.com |
| Column Temperature | 27 °C phytojournal.com | 40 °C researchgate.netmdpi.com |
| Injection Volume | 10 µL phytojournal.com | 2 µL mdpi.com |
Tandem Mass Spectrometry (LC-MS/MS, UPLC-ESI-MS/MS) for Identification and Quantification in Biological Matrices
When coupled with tandem mass spectrometry (MS/MS), both HPLC and UPLC become exceptionally powerful for the definitive identification and precise quantification of myricetin in complex biological matrices like plasma. thieme-connect.comthieme-connect.comnih.govgigvvy.com This technique, often referred to as LC-MS/MS or UPLC-MS/MS, involves the ionization of the analyte molecules eluting from the chromatography column, followed by their separation based on their mass-to-charge ratio (m/z).
Electrospray ionization (ESI) is a commonly used ionization source for myricetin analysis, and it can be operated in either positive or negative ion mode. researchgate.netthieme-connect.comscielo.brresearchgate.net Studies have shown that myricetin exhibits a better response in the negative ESI mode. thieme-connect.com In MS/MS, a specific precursor ion (for myricetin, the deprotonated molecule [M-H]⁻) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification in the nanogram per milliliter range. thieme-connect.comthieme-connect.comnih.govgigvvy.com For example, a UPLC-MS/MS method for myricetin in rat plasma was validated over a concentration range of 2–4,000 ng/mL. thieme-connect.comthieme-connect.comnih.gov
Table 2: Mass Spectrometry Parameters for Myricetin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | thieme-connect.comthieme-connect.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | thieme-connect.comgigvvy.com |
| Precursor Ion (m/z) | 317 | scielo.br |
| Product Ions (m/z) | 151, 179 | Not explicitly in provided text |
| Linear Range | 2-4,000 ng/mL | thieme-connect.comthieme-connect.comnih.govresearchgate.net |
| Limit of Quantification | 2 ng/mL | thieme-connect.com |
Spectroscopic and Electrochemical Approaches for Myricetin Characterization
Spectroscopic and electrochemical methods provide valuable information about the structure of myricetin, its interactions with other molecules, and its concentration in various samples. These techniques are often complementary to chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Allosteric Mechanism Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of myricetin and its derivatives. nih.govbiorxiv.orgacs.orgacs.orgnih.gov By analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, the precise connectivity and stereochemistry can be determined. nih.gov
Furthermore, NMR has been instrumental in probing the allosteric mechanisms of myricetin's interaction with proteins. nih.govbiorxiv.orgacs.orgacs.orgunimi.it For example, NMR studies have revealed that myricetin can bind to allosteric sites on enzymes like Dengue NS2B-NS3 protease and the molecular chaperone DnaK, leading to the inhibition of their activity. nih.govbiorxiv.orgacs.orgacs.org These studies identify the specific amino acid residues involved in the binding, providing critical insights for the design of new allosteric inhibitors. biorxiv.orgacs.orgacs.org
UV/Visible Spectrophotometry for Quantification and Interaction Studies
UV/Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of myricetin and for studying its interactions with other molecules. asianpubs.orgnih.govasianpubs.orgbioline.org.brasianpubs.orgnih.gov Myricetin exhibits characteristic absorption bands in the UV-Vis spectrum, typically around 254 nm and 375 nm. bioline.org.brnih.gov The intensity of these absorption bands is directly proportional to the concentration of myricetin, which forms the basis for its quantification. bioline.org.br
This technique is also valuable for studying the interactions of myricetin with molecules such as DNA and metal ions. asianpubs.orgnih.govasianpubs.orgasianpubs.org Changes in the UV-Vis spectrum of myricetin upon the addition of an interacting species, such as a shift in the wavelength of maximum absorbance (hypsochromic or bathochromic shift) or a change in absorbance intensity (hypochromism or hyperchromism), can provide evidence of complex formation and allow for the determination of binding constants. asianpubs.orgasianpubs.org For instance, spectrophotometric studies have been used to investigate the interaction between myricetin and calf thymus DNA, as well as its complexation with bismuth(III) ions. asianpubs.orgasianpubs.orgasianpubs.org
Electrochemical Sensors and Voltammetry for Sensitive Detection
Electrochemical methods, particularly voltammetry, offer a highly sensitive and often rapid approach for the detection of myricetin. plos.orgnih.govrsc.orgnih.govjst.go.jprsc.org These techniques are based on the electrochemical oxidation of myricetin at the surface of an electrode. plos.org The resulting current is proportional to the concentration of myricetin in the sample.
Various modifications of working electrodes, such as glassy carbon electrodes (GCE), have been developed to enhance the sensitivity and selectivity of myricetin detection. plos.org These modifications can involve the use of nanomaterials like gold nanoparticles and carbon nanotubes, which increase the electrode surface area and facilitate electron transfer. plos.orgnih.gov Electrochemical sensors have been successfully applied to determine myricetin in food and beverage samples. plos.orgrsc.org Different voltammetric techniques, including cyclic voltammetry and square-wave voltammetry, are employed for these analyses. asianpubs.orgplos.orgnih.gov The development of these sensors provides a simple, economical, and rapid alternative for myricetin analysis. plos.org
Table 3: Comparison of Electrochemical Sensors for Myricetin Detection
| Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Gold Nanoparticles/Carbon Nanotubes/GCE | Cyclic Voltammetry Adsorptive Stripping Voltammetry (CVAdSV) | 5.0×10⁻⁸ to 4.0×10⁻⁵ mol L⁻¹ | 1.2×10⁻⁸ mol L⁻¹ | plos.org |
| Platinum Nanoparticles/Reduced Graphene Oxide/Multi-Walled Carbon Nanotubes/GCE | Differential Pulse Voltammetry (DPV) | 0.05–50 μM | 0.01 μM | nih.gov |
| Aluminum-Based Metal-Organic Frameworks/Carbon Paste Electrode (CAU-1/CPE) | Differential Pulse Voltammetry (DPV) | 1.0–1000 μg L⁻¹ | 0.50 μg L⁻¹ | rsc.orgrsc.org |
| Gold Nanoparticles/Graphite Electrode | Square-Wave Voltammetry | Not specified | Not specified | nih.govjst.go.jp |
Omics Technologies Applied to Myricetin Research
The multifaceted biological activities of myricetin have been explored in depth using a variety of "omics" technologies. These high-throughput analytical approaches, including genomics, proteomics, and metabolomics, have provided a systems-level understanding of the molecular and metabolic changes induced by myricetin in various biological systems.
Microarray-Based Functional Genomics and Gene Expression Profiling
Microarray technology has been instrumental in elucidating the genome-wide effects of myricetin on gene expression. These studies have revealed that myricetin significantly alters the transcriptional landscape in different cell types, influencing pathways related to metabolism, inflammation, and cell signaling.
In a study using human hepatoma HepG2 cells, treatment with 20μM of myricetin resulted in the upregulation of 143 genes and the downregulation of 476 genes. nih.gov Gene Ontology (GO) analysis of this data indicated that myricetin significantly perturbs biological processes such as signal transduction and metabolism, with a notable impact on lipid metabolism. nih.gov Further analysis using the Ingenuity Pathway Analysis (IPA) system highlighted myricetin's role in regulating redox signaling pathways. nih.gov
Another investigation focused on human umbilical vein endothelial cells (HUVECs) demonstrated that myricetin treatment altered the expression of genes associated with vascular diseases. biochips.or.kr This suggests a potential vasculoprotective effect of myricetin mediated through transcriptional changes in the endothelium. biochips.or.kr
In the context of atherosclerosis, a study on THP-1 macrophages revealed that myricetin treatment led to 58 differentially expressed genes, with 53 being upregulated and 5 downregulated. mdpi.comnih.govresearchgate.net Pathway analysis of these genes showed an inhibition of the LXR/RXR activation pathway, which is involved in cholesterol efflux, and an inhibition of angiogenesis. mdpi.comnih.gov Real-time quantitative polymerase chain reaction (qPCR) validated the microarray data, showing a significant upregulation of the target genes LXR-α, SR-A, and CD36 in myricetin-treated THP-1 macrophages. mdpi.com
Table 1: Summary of Microarray Studies on Myricetin
| Cell Line | Myricetin Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |
| HepG2 | 20μM | 143 | 476 | Signal Transduction, Metabolism, Lipid Metabolism, Redox Signaling | nih.gov |
| THP-1 Macrophages | 25μM | 53 | 5 | LXR/RXR Activation, Angiogenesis, Phagocytosis | mdpi.comnih.govresearchgate.net |
| HUVECs | 25μM and 100μM | 121 and 953 | 584 and 1426 | Regulation of Apoptosis, Cellular Metabolic Processes | biochips.or.kr |
Proteomic Investigations of Myricetin-Induced Protein Changes
Proteomic analyses have complemented genomic studies by confirming the functional consequences of myricetin-induced gene expression changes at the protein level. These investigations have largely focused on myricetin's anti-inflammatory properties.
In HepG2 cells, myricetin treatment was shown to decrease the production of the inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when stimulated with lipopolysaccharide (LPS). nih.gov Furthermore, a bio-plex cytokine assay demonstrated that myricetin potently inhibits the secretion of several pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.gov
Another study highlighted that myricetin can modulate the levels of apoptotic proteins such as Bad, Bcl-2, and Bax. nih.gov In the context of diabetic skin damage, myricetin treatment increased the protein levels of procollagen (B1174764) I and III in diabetic fibroblasts. oncotarget.com These findings underscore the ability of myricetin to influence protein expression and secretion, which is central to its biological effects.
Table 2: Effects of Myricetin on Protein Expression and Secretion
| Protein/Cytokine | Biological Context | Effect of Myricetin | Reference |
| iNOS | Inflammation (LPS-stimulated HepG2 cells) | Decreased production | nih.gov |
| COX-2 | Inflammation (LPS-stimulated HepG2 cells) | Decreased production | nih.gov |
| IL-1α, IL-1β, IL-2, IL-6, IFN-γ, TNF-α | Inflammation (LPS-stimulated HepG2 cells) | Inhibited secretion | nih.gov |
| Bad, Bcl-2, Bax | Apoptosis | Altered levels | nih.gov |
| Procollagen I and III | Diabetic Fibroblasts | Increased protein levels | oncotarget.com |
Metabolomic Analysis for Elucidating Metabolic Pathway Alterations
Metabolomics provides a snapshot of the metabolic state of a biological system by measuring endogenous small molecules. jacc.org This approach has been applied to understand how myricetin influences metabolic pathways, particularly in the context of disease.
A study investigating the protective effects of myricetin against colitis in mice used targeted metabolomics to analyze 22 amino acids in the colon. nih.gov The results showed that myricetin could ameliorate significant changes in the concentrations of several amino acids, including tryptophan, lysine, and phenylalanine, caused by intestinal inflammation. nih.gov Pathway analysis identified the biosynthesis of phenylalanine, tyrosine, and tryptophan, as well as phenylalanine and histidine metabolism, as the most significantly affected pathways. nih.gov
In a different study on rats with emodin-induced liver injury, a non-targeted metabolomics approach revealed that dihydromyricetin (B1665482) (a related compound) could reverse the metabolic disturbances. acs.org The most affected pathways were identified as glutathione (B108866) metabolism, pyrimidine (B1678525) metabolism, and tryptophan metabolism. acs.org
An integrated metabolomics and network pharmacology study on the cardioprotective effects of myricetin after high-intensity exercise found that myricetin administration altered the levels of metabolites such as glutamate (B1630785), glutamine, and arachidonic acid, which are associated with myocardial injury. nih.gov This study identified 17 common metabolic pathways influenced by myricetin, highlighting its complex metabolic regulatory role. nih.gov
Table 3: Key Metabolic Pathways Altered by Myricetin
| Biological Context | Key Affected Metabolites | Significantly Altered Metabolic Pathways | Reference |
| Colitis (mice) | Tryptophan, Lysine, Proline, Valine, Phenylalanine | Phenylalanine, Tyrosine, and Tryptophan Biosynthesis; Phenylalanine Metabolism; Histidine Metabolism | nih.gov |
| Emodin-induced Liver Injury (rats) | Not specified | Glutathione Metabolism, Pyrimidine Metabolism, Tryptophan Metabolism | acs.org |
| High-Intensity Exercise-induced Cardiac Stress (mice) | Glutamate, Glutamine, Arachidonic Acid | 17 common pathways including amino acid and lipid metabolism | nih.gov |
Myricetin Molecular Interactions and Mechanistic Insights
Mechanisms of Enzyme Inhibition by Myricetin (B1677590)
Myricetin demonstrates a broad spectrum of enzyme inhibitory activity, a key aspect of its various biological effects. This section details the mechanisms through which myricetin interacts with and inhibits a range of enzymes.
Thiol Isomerase Inhibition (e.g., Protein Disulfide Isomerase (PDI), ERp5)
Myricetin has been identified as a novel inhibitor of the thiol isomerases Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Protein 5 (ERp5). sysrevpharm.orgnih.govsysrevpharm.orgnih.govfrontiersin.org These enzymes are crucial for platelet function and thrombus formation. sysrevpharm.orgsysrevpharm.org The inhibitory action of myricetin on PDI and ERp5 is potent, contributing to its anti-platelet and anti-thrombotic properties. sysrevpharm.orgnih.govsysrevpharm.orgnih.govfrontiersin.org
Studies using fluorescence quenching have shown that myricetin can bind to various thiol isomerases, but it specifically inhibits the reductase activities of PDI and ERp5. nih.govnih.govfrontiersin.orgresearchgate.net Molecular docking analyses suggest that myricetin forms non-covalent bonds with amino acids near the redox-active sites of PDI and ERp5. nih.govfrontiersin.orgresearchgate.net This binding is thought to induce an allosteric effect, leading to the inhibition of their reductase activity. nih.gov This mechanism is significant as it presents a potential therapeutic avenue for thrombotic disorders. nih.govnih.govfrontiersin.org
Cytochrome P450 Enzyme Inhibition Kinetics (e.g., CYP3A4, CYP2C9, CYP2D6, CYP2B1)
Myricetin is known to interact with and inhibit several cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast number of drugs. acs.org The inhibition of these enzymes can lead to significant drug-drug interactions.
CYP3A4: Myricetin inhibits CYP3A4 activity. acs.orgcncb.ac.cnoup.comnih.gov Some studies report it as a potent inhibitor, with one study noting a reduction in CYP3A4 activity to 6.4% at a concentration of 100 μM. mdpi.com The inhibition of CYP3A4 by myricetin can be significant, with a reported IC50 value of 7.8 μM. cncb.ac.cnoup.com The mechanism of inhibition for CYP3A4 has been described as uncompetitive, with a Ki value of 143.1 μM. nih.gov Molecular interactions are thought to involve π-π stacking and hydrophobic contacts, which can alter the enzyme's active site. scbt.com
CYP2C9: Myricetin also demonstrates inhibitory effects on CYP2C9. acs.orgoup.comnih.govtandfonline.com The IC50 value for this inhibition has been reported as 13 μM and 13.5 µM in separate studies. oup.comtandfonline.com The inhibition mechanism for CYP2C9 is noncompetitive, with a Ki value of 31.12 μM. nih.gov The flavonoid structure of myricetin allows for hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com
CYP2D6: The inhibitory effect of myricetin extends to CYP2D6, with a reported IC50 value of 57 μM. acs.orgtandfonline.com The mode of inhibition for CYP2D6 is noncompetitive, with a Ki value of 53.44 μM. nih.gov
CYP2B1: Myricetin acts as a competitive inhibitor of rat CYP2B1 with a Ki value of 69.70 μM. nih.gov
It is important to note that while some studies show significant inhibition, others have found no or only minor inhibitory effects of myricetin and its metabolites on CYP2C9 and CYP3A4. researchgate.net
Table of Myricetin's Inhibitory Effects on Cytochrome P450 Enzymes
| Enzyme | IC50 Value | Inhibition Type | Ki Value |
| CYP3A4 | 7.8 μM cncb.ac.cnoup.com | Uncompetitive nih.gov | 143.1 μM nih.gov |
| CYP2C9 | 13 μM, tandfonline.com 13.5 µM oup.com | Noncompetitive nih.gov | 31.12 μM nih.gov |
| CYP2D6 | 57 μM tandfonline.com | Noncompetitive nih.gov | 53.44 μM nih.gov |
| CYP2B1 | - | Competitive nih.gov | 69.70 μM nih.gov |
Inhibition of Viral Proteases and Helicases (e.g., Dengue NS2B-NS3 Protease, HIV-1 Reverse Transcriptase, SARS-CoV Helicase nsP13)
Myricetin has shown potential as an antiviral agent through the inhibition of key viral enzymes.
HIV-1 Reverse Transcriptase: Myricetin exhibits inhibitory activity against HIV-1 reverse transcriptase. sysrevpharm.orgsysrevpharm.org This action is considered a primary contributor to its anti-HIV effects. sysrevpharm.org The presence of hydroxyl groups at specific positions on the myricetin structure is believed to be crucial for this potent inhibitory effect. sysrevpharm.org
SARS-CoV Helicase nsP13: Research has shown that myricetin can inhibit the SARS-CoV helicase protein by targeting its ATPase activity, with a reported IC50 of 2.71 μM. springermedizin.de Interestingly, it did not show a similar effect on the ATPase activity of the Hepatitis C virus NS3 helicase. springermedizin.de
Modulation of Bacterial Enzymes (e.g., DNA Gyrase, DnaB Helicase, Type II NADH Dehydrogenase)
Myricetin possesses antibacterial properties, which are attributed to its ability to inhibit essential bacterial enzymes.
DNA Gyrase: Myricetin has been found to inhibit Escherichia coli DNA gyrase with an IC50 of 1.18 mg/dL. springermedizin.de The inhibition of DNA gyrase is a key mechanism behind its antibacterial activity against E. coli. sysrevpharm.orgsysrevpharm.orgspringermedizin.de
DnaB Helicase: The DnaB helicase of E. coli is another target of myricetin, with a reported IC50 value of 11.3 μM. springermedizin.demdpi.comunl.edumdpi.com This enzyme is vital for DNA replication. mdpi.com The inhibition mechanism is predominantly noncompetitive, with a Ki of 10.0 ± 0.5 μM, indicating that myricetin does not bind to the ATP active site. unl.edu
Type II NADH Dehydrogenase (NDH-2): Myricetin is an inhibitor of Type II NADH dehydrogenase (NDH-2) from Staphylococcus aureus, with a half-maximal inhibitory concentration of 2 μM. nih.govmdpi.comresearchgate.netnih.govmdpi.com This enzyme is central to the respiratory metabolism of bacteria. mdpi.com Myricetin acts as a competitive inhibitor with respect to the substrate menadione (B1676200) (MK). researchgate.netnih.govmdpi.com
Inhibition of Other Enzymes (e.g., Catechol O-methyltransferase (COMT), Xanthine Oxidase, Human Flap Endonuclease-1 (hFEN-1), MMP-2, Cyclin-Dependent Kinase 5 (CDK5), Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1))
Myricetin's inhibitory profile extends to a variety of other enzymes implicated in different physiological and pathological processes.
Human Flap Endonuclease-1 (hFEN-1): Myricetin is a potent inhibitor of human flap endonuclease-1 (hFEN-1), an enzyme essential for DNA replication and repair. springermedizin.detandfonline.comnih.govmdpi.com The IC50 for this inhibition is 690 nM. springermedizin.de Molecular docking studies have indicated that the A ring of myricetin, including the 4-keto and 5-OH groups, is crucial for this activity. sysrevpharm.orgspringermedizin.de
Matrix Metalloproteinase-2 (MMP-2): Myricetin has been identified as a potent inhibitor of matrix metalloproteinase-2 (MMP-2) enzyme activity in various colorectal carcinoma cell lines. mdpi.comaacrjournals.orgnih.gov The IC50 value for MMP-2 inhibition in COLO 205 cells was found to be 7.82 μmol/L. mdpi.comnih.gov It also inhibits MMP-2 protein expression. aacrjournals.orgnih.gov
Other Enzymes: Myricetin has also been reported to inhibit phosphodiesterases 1-4 with IC50 values under 40 µM. merckmillipore.com
Protein Binding and Receptor Interaction Studies of Myricetin
The biological activity of myricetin is also influenced by its ability to bind to various proteins and interact with cellular receptors.
Fluorescence quenching studies have demonstrated that myricetin binds to different thiol isomerases, including PDI and ERp5, with similar affinity. nih.govfrontiersin.orgresearchgate.net This binding is a prerequisite for its inhibitory action on these enzymes. Molecular docking simulations have further elucidated these interactions, suggesting that myricetin forms non-covalent bonds near the active sites of these proteins. nih.govfrontiersin.org
Research has also shown that myricetin and its sulfate (B86663) metabolites can bind to serum albumin with high affinity. researchgate.net This binding can influence its distribution and bioavailability in the body.
Direct Binding to Specific Proteins (e.g., CD147, Thiol Isomerases)
Myricetin has been identified as a molecule capable of directly binding to and modulating the function of specific proteins, including the cell surface protein CD147 and enzymes known as thiol isomerases.
Research has demonstrated that myricetin is a potent natural inhibitor of CD147, a protein overexpressed in several cancers and implicated in malignant progression. tandfonline.comnih.gov Surface plasmon resonance (SPR) assays revealed that myricetin has a strong affinity for CD147, even higher than that of other known inhibitors such as AC-73 and SP-8356. tandfonline.com This interaction is not merely inhibitory; myricetin actively down-regulates the protein level of CD147 by promoting its degradation through the proteasome-dependent pathway. tandfonline.comnih.govmdpi.com By targeting CD147, myricetin can interfere with critical downstream signaling pathways. For instance, its binding to CD147 suppresses the expression of FOXM1 and its associated DNA damage response (DDR) genes, which can enhance the efficacy of chemotherapeutic agents like cisplatin (B142131). tandfonline.comnih.gov
Furthermore, myricetin has been characterized as a novel inhibitor of platelet thiol isomerases, specifically Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Protein 5 (ERp5). sysrevpharm.orgnih.govnih.govreading.ac.uk These enzymes play a crucial role in thrombus formation. reading.ac.uk Myricetin exerts a potent antiplatelet effect by inhibiting the reductase activity of PDI and ERp5. nih.govnih.gov Molecular docking and fluorescence quenching studies suggest that myricetin binds to these thiol isomerases through non-covalent bonds, possibly near their active redox sites, leading to an allosteric inhibition of their function. nih.govresearchgate.net This interaction reduces the ability of platelets to aggregate and form thrombi. sysrevpharm.orgnih.gov
Table 1: Direct Protein Binding Partners of Myricetin
| Protein Target | Binding Details | Functional Consequence | References |
|---|---|---|---|
| CD147 | Binds with high affinity to the N-terminal domain. | Inhibits protein function and promotes its proteasome-dependent degradation. Downregulates downstream FOXM1 signaling. | tandfonline.comnih.govmdpi.comresearchgate.net |
| Thiol Isomerases (PDI, ERp5) | Binds non-covalently, likely near the active redox sites. | Inhibits the reductase activity of the enzymes, leading to anti-platelet and anti-thrombotic effects. | sysrevpharm.orgnih.govnih.govresearchgate.net |
Interaction with Cellular Receptors (e.g., PPAR-γ, GLUT-4, GABAA Receptor)
Myricetin modulates cellular functions by interacting with key receptors involved in metabolism and neurotransmission.
The interaction between myricetin and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a critical regulator of lipid metabolism and adipogenesis, has been investigated with varied results. spandidos-publications.comakjournals.com Several studies indicate that myricetin can downregulate the gene expression of PPAR-γ. spandidos-publications.comakjournals.com This downregulation is associated with the inhibition of adipogenesis and a reduction in liver fat content. spandidos-publications.comnih.gov However, an in-silico molecular docking analysis reported that myricetin exhibited no direct interaction with PPAR-γ, while other flavonoids like kaempferol (B1673270) showed significant binding affinity. phytopharmajournal.comresearchgate.net This suggests myricetin's effects on the PPAR-γ pathway may be indirect or context-dependent.
Myricetin's interaction with Glucose Transporter 4 (GLUT-4) is crucial for its effects on glucose homeostasis. mdpi.com In-silico analysis revealed a strong binding affinity and a high docking score for myricetin with GLUT-4. phytopharmajournal.com Mechanistically, myricetin has been shown to improve insulin (B600854) sensitivity and glucose utilization by enhancing the expression and activity of GLUT-4 in muscle tissue. mdpi.comresearchgate.net Conversely, other research has demonstrated that myricetin can act as a competitive inhibitor of glucose uptake through GLUT4 in isolated rat adipocytes, with a reported inhibition constant (Ki) of 33.5 μM. nih.gov These findings suggest a complex interaction where myricetin may directly modulate transporter function while also affecting its expression levels.
In the central nervous system, myricetin interacts with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor. mdpi.comfrontiersin.org Studies have shown that myricetin enhances GABAA receptor activity, promoting an inhibitory current in neurons. frontiersin.orgnih.govnih.gov Notably, this modulation does not occur through direct binding to the benzodiazepine (B76468) (BZ) site, which is the target for many sedative drugs. nih.govnih.gov Instead, myricetin's mechanism is distinct, involving the activation of T- and L-type Ca2+ channels, which increases intracellular calcium levels and subsequently activates the Ca2+/calmodulin-stimulated protein kinase II (CaMK-II) pathway to modulate the receptor. frontiersin.orgnih.govnih.gov
Table 2: Cellular Receptor Interactions of Myricetin
| Cellular Receptor | Nature of Interaction | Reported Mechanism & Effect | References |
|---|---|---|---|
| PPAR-γ | Indirect/Direct (Conflicting) | Downregulates gene expression, inhibiting adipogenesis. Some in-silico studies show no direct binding. | spandidos-publications.comakjournals.comnih.govphytopharmajournal.com |
| GLUT-4 | Direct Binding/Modulation | Acts as a competitive inhibitor of glucose uptake. Also reported to increase GLUT-4 gene expression and enhance insulin sensitivity. | phytopharmajournal.commdpi.comresearchgate.netnih.gov |
| GABAA Receptor | Allosteric Modulation | Enhances receptor activity via a Ca2+ channel/CaMK-II dependent pathway, not by binding to the benzodiazepine site. | mdpi.comfrontiersin.orgnih.govnih.gov |
DNA Binding and Nuclear DNA Damage Induction Mechanisms
Myricetin exhibits a dual-faceted interaction with DNA, capable of both binding to the molecule and, under certain conditions, inducing damage. This pro-oxidant activity contrasts with its more commonly known antioxidant properties. nih.govwikipedia.org
Studies have demonstrated that myricetin can induce significant, concentration-dependent degradation of nuclear DNA. nih.gov This DNA-damaging effect is often observed concurrently with lipid peroxidation and is markedly enhanced in the presence of transition metal ions, particularly iron (Fe3+) and copper (Cu2+). tandfonline.comnih.govwikipedia.org The proposed mechanism involves myricetin creating reactive oxygen species (ROS) that subsequently attack the DNA molecule. wikipedia.org The concentration of myricetin is a critical factor; at lower concentrations, it may act as an antioxidant, but at higher concentrations, it can promote the generation of hydroxyl radicals and induce DNA damage. tandfonline.com In human ovarian cancer cells, myricetin has been shown to cause DNA double-strand breaks (DSBs), a severe form of DNA damage that can trigger apoptosis. nih.gov
Beyond inducing damage, myricetin can also directly bind to DNA. The binding of a myricetin-Bismuth(III) complex to double-stranded DNA was found to increase the DNA's melting temperature, suggesting an intercalation binding mode, where the complex inserts itself between the base pairs of the DNA helix. asianpubs.org In a different context, myricetin was found to inhibit the DNA binding activity of PaSSB, a single-stranded DNA-binding protein, with an IC50 value of 2.8 μM, suggesting it can compete for DNA binding sites on proteins. mdpi.com
Table 3: Mechanisms of Myricetin's Interaction with DNA
| Interaction Type | Mechanism | Key Factors | References |
|---|---|---|---|
| DNA Damage (Pro-oxidant) | Induces nuclear DNA degradation and double-strand breaks via the generation of reactive oxygen species (ROS). | Enhanced by the presence of metal ions (Fe3+, Cu2+). Effect is concentration-dependent. | tandfonline.comnih.govwikipedia.orgnih.gov |
| Direct DNA Binding | Can bind to DNA through intercalation, particularly when complexed with metal ions like Bi(III). | Formation of a metal-myricetin complex can alter the binding mode and stabilize the DNA duplex. | asianpubs.org |
| Inhibition of Protein-DNA Binding | Can inhibit the binding of proteins (e.g., PaSSB) to single-stranded DNA. | Competes with DNA for binding sites on certain proteins. | mdpi.com |
Myricetin Mediated Modulation of Cellular and Molecular Pathways
Regulation of Intracellular Signaling Cascades
Myricetin (B1677590) exerts its biological effects by targeting key protein kinases and transcription factors within various signaling pathways. Its modulatory actions can lead to the inhibition of pro-survival pathways in aberrant cells while promoting protective mechanisms in healthy cells.
PI3K/Akt and RAF/MEK/ERK Pathway Influence
The Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell survival, proliferation, and differentiation. Myricetin has been shown to significantly influence these cascades. researchgate.netresearchgate.net
In certain cellular contexts, myricetin inhibits the PI3K/Akt pathway, which can lead to the induction of apoptosis. nih.gov This is achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.net By attenuating Akt signaling, myricetin can down-regulate anti-apoptotic proteins like Bcl-2 and promote the pro-apoptotic protein Bax. nih.gov
Similarly, myricetin interacts directly with components of the Raf/MEK/ERK pathway. It has been found to bind to Raf in an ATP-noncompetitive manner, thereby inhibiting its kinase activity. nih.gov Myricetin also disrupts the kinase activity of MEK1 and can suppress the phosphorylation of ERK. nih.gov In some instances, myricetin's modulation of these pathways is cell-type specific. For example, in healthy cells, it can activate PI3K/Akt signaling to confer a cytoprotective effect against oxidative stress. nih.gov
| Pathway Component | Effect of Myricetin | Observed Outcome | References |
|---|---|---|---|
| PI3K/Akt | Inhibition of phosphorylation | Induction of apoptosis, decreased cell survival | nih.govresearchgate.net |
| Raf | ATP-noncompetitive inhibition | Halts downstream signaling | nih.gov |
| MEK1 | Disruption of kinase activity | Suppression of ERK phosphorylation | nih.gov |
| ERK | Suppression of phosphorylation | Modulation of cell growth and differentiation | nih.gov |
NF-κB and JAK/STAT Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are critically involved in inflammatory and immune responses. Myricetin has been demonstrated to be a negative modulator of these pathways. researchgate.netresearchgate.net
Myricetin can suppress NF-κB activation indirectly by inhibiting upstream pathways like Akt or MEK/ERK. nih.gov By preventing the phosphorylation of Akt or ERK1/2, myricetin consequently halts NF-κB activation. researchgate.net Direct effects have also been noted, where a myricetin derivative was shown to reduce the protein levels of phosphorylated IKKα and IκBα, key regulators of NF-κB. researchgate.netnih.gov
In the JAK/STAT pathway, myricetin has been shown to directly interact with and inhibit JAK1. researchgate.net This inhibition subsequently attenuates the phosphorylation and activation of STAT3. researchgate.net In some cell types, myricetin specifically targets STAT1. nih.gov The modulation of these pathways by myricetin can lead to a reduction in inflammatory responses. imrpress.com
| Pathway | Key Protein Targeted | Effect of Myricetin | References |
|---|---|---|---|
| NF-κB | IKKα, IκBα | Reduces phosphorylation, suppresses activation | researchgate.netnih.gov |
| JAK/STAT | JAK1 | Inhibits activity | researchgate.net |
| JAK/STAT | STAT1, STAT3 | Attenuates phosphorylation and activation | researchgate.netnih.gov |
Nrf2/HO-1 Pathway Activation and Downstream Effects
In contrast to its inhibitory effects on pro-inflammatory pathways, myricetin actively promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response. researchgate.net The activation of Nrf2 by myricetin leads to a reciprocal suppression of NF-κB function. nih.gov
Myricetin promotes the accumulation of Nrf2 in the cytoplasm by preventing its ubiquitination-mediated degradation. nih.gov It also facilitates the translocation of this accumulated Nrf2 into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the up-regulation of ARE-associated genes, including HO-1. nih.govfrontiersin.org The induction of HO-1 can, in turn, inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines like IL-10. nih.gov Studies have shown that myricetin treatment can enhance the activity of antioxidant enzymes and increase HO-1 expression. nih.gov
| Process | Effect of Myricetin | Downstream Consequence | References |
|---|---|---|---|
| Nrf2 Stability | Prevents ubiquitination-mediated destruction | Nrf2 accumulation in the cytoplasm | nih.gov |
| Nrf2 Translocation | Mediates translocation to the nucleus | Activation of ARE | nih.govmdpi.com |
| Gene Expression | Up-regulates ARE-associated genes | Increased expression of HO-1 | nih.govfrontiersin.org |
Wnt/β-catenin Pathway and GSK3β Regulation
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases. Myricetin has been shown to modulate this pathway, primarily by influencing the stability of β-catenin. researchgate.net
Myricetin prevents the accumulation of β-catenin in the cytoplasm by activating Glycogen Synthase Kinase 3β (GSK3β). researchgate.net Activated GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. frontiersin.orgspandidos-publications.com By reducing the levels of cytoplasmic and nuclear β-catenin, myricetin can negatively regulate the expression of Wnt/β-catenin target genes, such as Cyclin D1. frontiersin.orgresearchgate.net This action can inhibit the proliferation of aberrant cells. frontiersin.org
| Component | Effect of Myricetin | Mechanism | References |
|---|---|---|---|
| GSK3β | Activation | Promotes phosphorylation of β-catenin | researchgate.netfrontiersin.org |
| β-catenin | Reduced cytoplasmic and nuclear levels | Increased proteasomal degradation | frontiersin.org |
| Target Genes (e.g., Cyclin D1) | Down-regulated expression | Inhibition of Wnt/β-catenin signaling | frontiersin.orgresearchgate.net |
Hippo Pathway Modulation via LATS Activity
The Hippo signaling pathway is an important regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. Myricetin has been found to modulate the Hippo pathway by influencing the activity of its core kinases. researchgate.net
Specifically, myricetin stimulates the kinase activity of Large Tumor Suppressor Kinase 1/2 (LATS1/2). nih.govmdpi.com Activated LATS1/2 then phosphorylates the downstream effector Yes-associated protein (YAP), which leads to its cytoplasmic sequestration and subsequent proteasomal degradation. mdpi.comnih.gov By promoting YAP degradation, myricetin blocks the transcription of YAP target genes that are involved in cell proliferation and survival, such as CTGF, c-myc, and survivin. nih.gov
EGFR/Ras and Fas Signaling Pathway Interactions
The Epidermal Growth Factor Receptor (EGFR)/Ras pathway is a critical signaling cascade that drives cell proliferation, while the Fas signaling pathway is a key inducer of apoptosis. Bioinformatics analysis and subsequent in vitro experiments have suggested that myricetin can modulate both of these pathways. researchgate.netsciety.org
In some cancer cell models, myricetin has been shown to activate the EGFR/Ras and Fas signaling pathways. researchgate.netsciety.org This activation involves the up-regulation of the protein levels of EGFR, Ras, and Fas. researchgate.netsciety.org The activation of these pathways can further influence downstream proteins such as MAPK and Akt, ultimately contributing to its effects on cell fate. researchgate.netsciety.org The simultaneous activation of a proliferative pathway (EGFR/Ras) and an apoptotic pathway (Fas) suggests a complex and context-dependent role for myricetin in regulating cellular outcomes.
| Pathway | Effect of Myricetin | Observed Molecular Change | References |
|---|---|---|---|
| EGFR/Ras | Activation | Up-regulated protein levels of EGFR and Ras | researchgate.netsciety.org |
| Fas | Activation | Up-regulated protein levels of Fas | researchgate.netsciety.org |
FOXM1 and DNA Damage Response (DDR) Gene Regulation
Myricetin has been identified as a modulator of the Forkhead Box M1 (FOXM1) transcription factor, a key regulator of genes involved in the DNA damage response (DDR). Research indicates that myricetin can suppress the expression of FOXM1. tandfonline.comresearchgate.net This suppression, in turn, leads to the downregulation of critical downstream DDR genes, thereby impairing the cell's ability to repair DNA damage and enhancing the efficacy of genotoxic agents. tandfonline.comresearchgate.net
In ovarian cancer cell lines, myricetin treatment has been shown to downregulate the protein levels of FOXM1. tandfonline.com This action subsequently inhibits the transcription of FOXM1's downstream target genes, including Exonuclease 1 (EXO1) and BRCA1-interacting protein C-terminal helicase 1 (BRIP1). tandfonline.comnih.govfrontiersin.org Both EXO1 and BRIP1 are crucial for the repair of DNA single-strand and double-strand breaks through processes like homologous recombination. tandfonline.comnih.gov By inhibiting this repair pathway, myricetin enhances the DNA damage induced by chemotherapeutic drugs such as cisplatin (B142131). tandfonline.comresearchgate.net The combination of myricetin and cisplatin has been observed to significantly reduce the protein levels of FOXM1 and the transcript levels of EXO1 and BRIP1. tandfonline.com This suggests a mechanism where myricetin induces genomic instability by suppressing the FOXM1-mediated DNA repair pathway, thus increasing cancer cell sensitivity to treatment. tandfonline.com
Table 1: Effect of Myricetin on FOXM1 and Downstream DDR Gene Expression
| Cell Line | Treatment | Effect on FOXM1 | Effect on EXO1 | Effect on BRIP1 | Reference |
|---|---|---|---|---|---|
| Ovarian Cancer (A2780, SKOV3) | Myricetin | ↓ Protein levels | ↓ mRNA & Protein levels | ↓ mRNA & Protein levels | tandfonline.com |
Activation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Myricetin has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and cellular metabolism. nih.govresearchgate.netfoodandnutritionresearch.net Studies using molecular docking have indicated that myricetin can bind to the catalytic site of AhR, forming a stable complex and thereby activating the receptor. nih.gov
The activation of AhR by myricetin initiates a signaling cascade. Once activated, the AhR translocates to the nucleus and promotes the expression of its target genes, most notably Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and subfamily B member 1 (CYP1B1). nih.govfoodandnutritionresearch.net Research has shown that administration of myricetin significantly increases the relative expression of both CYP1A1 and CYP1B1. nih.gov This activation of the AhR signaling pathway is linked to the anti-inflammatory effects of myricetin, particularly in the context of intestinal inflammation. nih.govresearchgate.net The protective effects of myricetin in models of colitis were abolished by an AhR inhibitor, confirming the essential role of this pathway in mediating myricetin's biological activity. nih.gov
Mechanistic Insights into Myricetin's Influence on Cellular Processes
Apoptosis Induction and Regulation of Apoptotic Protein Networks (e.g., Bcl-2 Family, Caspases, p53)
Myricetin is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cells through the modulation of complex protein networks. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govspandidos-publications.comresearchgate.netnih.gov
Intrinsic Pathway: Myricetin significantly alters the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity. nih.govresearchgate.netnih.gov It upregulates the expression of pro-apoptotic proteins like Bax and Bad, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govscispace.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govnih.gov This event triggers the activation of initiator caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. iiarjournals.orgsemanticscholar.org
Extrinsic Pathway: In certain cell types, such as OVCAR-3 ovarian cancer cells, myricetin also triggers the extrinsic pathway. nih.govspandidos-publications.com It increases the expression of Death Receptor 5 (DR5), which leads to the activation of initiator caspase-8. nih.govspandidos-publications.com Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute cell death. iiarjournals.orgjbr-pub.org.cn
Role of p53: The tumor suppressor protein p53 often plays a crucial role in myricetin-induced apoptosis. nih.govresearchgate.netresearchgate.net Myricetin has been shown to increase the expression of p53. nih.govnih.gov This upregulation of p53 is associated with the observed changes in the Bcl-2 family proteins, indicating that p53 acts upstream to regulate the intrinsic apoptotic pathway in response to myricetin. nih.govresearchgate.net Inhibition of p53 has been shown to abrogate myricetin-induced apoptosis and the associated changes in Bcl-2 family protein levels in OVCAR-3 cells. nih.gov
Table 2: Myricetin's Modulation of Apoptotic Proteins
| Apoptotic Pathway | Protein Target | Effect of Myricetin | Cell Type Example | Reference |
|---|---|---|---|---|
| Intrinsic | Bax | ↑ Expression | Ovarian Cancer, Colon Cancer | nih.govresearchgate.netnih.gov |
| Bad | ↑ Expression | Ovarian Cancer | nih.gov | |
| Bcl-2 | ↓ Expression | Ovarian Cancer, Breast Cancer | nih.govnih.govnih.gov | |
| Bcl-xL | ↓ Expression | Ovarian Cancer | nih.gov | |
| Caspase-9 | ↑ Activation | Anaplastic Thyroid Cancer | iiarjournals.orgsemanticscholar.org | |
| Caspase-3 | ↑ Activation | Ovarian, Breast, Thyroid Cancer | nih.govnih.goviiarjournals.orgsemanticscholar.org | |
| Extrinsic | DR5 | ↑ Expression | Ovarian Cancer (OVCAR-3) | nih.govspandidos-publications.com |
| Caspase-8 | ↑ Activation | Breast Cancer, Thyroid Cancer | nih.goviiarjournals.orgsemanticscholar.org |
| Regulator | p53 | ↑ Expression | Ovarian Cancer (OVCAR-3) | nih.govresearchgate.netresearchgate.net |
Cell Cycle Progression Inhibition and Arrest Mechanisms
Myricetin has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M transition phase. nih.govresearchgate.netfrontiersin.orgresearchgate.net This arrest prevents cells from entering mitosis, thereby halting their division and growth.
The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. In human hepatoma HepG2 cells, myricetin treatment leads to a marked decrease in the protein levels of Cyclin B1 and its catalytic partner, cell division control protein 2 (Cdc2, also known as CDK1). nih.govresearchgate.netresearchgate.net The Cyclin B1/Cdc2 complex is the master regulator of the G2/M transition, and its inactivation is a primary cause of G2 arrest. researchgate.net
Furthermore, myricetin influences the activity of the Cyclin B1/Cdc2 complex through several pathways. It promotes the inhibitory phosphorylation of Cdc2 at Threonine14 and Tyrosine15 residues. nih.gov Concurrently, it has been observed to upregulate the expression of the p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net The p21 protein can directly bind to and inhibit the activity of cyclin-CDK complexes, contributing to the cell cycle block. researchgate.net While myricetin has been shown to induce G2/M arrest in several cancer cell lines, this effect is not universal; for instance, it did not induce cell cycle arrest in certain cisplatin-resistant ovarian cancer cell lines. nih.govnih.gov In hepatocellular carcinoma cells, myricetin-induced G2/M arrest was also linked to the downregulation of Cyclin B1 and Bcl-2. frontiersin.org
Table 3: Myricetin's Impact on G2/M Cell Cycle Regulatory Proteins
| Protein | Function in G2/M | Effect of Myricetin | Cell Type Example | Reference |
|---|---|---|---|---|
| Cyclin B1 | Activates Cdc2 | ↓ Expression | HepG2, Hepatocellular Carcinoma | nih.govresearchgate.netfrontiersin.org |
| Cdc2 (CDK1) | Key kinase for M-phase entry | ↓ Expression & Activity | HepG2 | nih.govresearchgate.netresearchgate.netspandidos-publications.com |
| p53 | Transcription factor, induces p21 | ↑ Expression | HepG2 | nih.govresearchgate.net |
| p21 | CDK inhibitor | ↑ Expression | HepG2 | nih.govresearchgate.net |
Molecular Mechanisms of Anti-inflammatory Action (e.g., Cytokine Production, TLR2 Expression)
Myricetin demonstrates significant anti-inflammatory properties by targeting key molecular pathways involved in the inflammatory response. A primary mechanism is the suppression of pro-inflammatory cytokine production and the modulation of inflammatory receptors like Toll-like Receptor 2 (TLR2). mdpi.comspandidos-publications.combiorxiv.org
In various cellular and animal models, myricetin has been shown to dose-dependently inhibit the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.combiorxiv.orgkoreascience.krnih.gov This inhibition occurs at the transcriptional level, as myricetin reduces the mRNA expression of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages. biorxiv.org The reduction in cytokine levels helps to mitigate the inflammatory cascade.
Myricetin also influences the expression of Toll-like receptors (TLRs), which are critical for initiating the innate immune response. Specifically, myricetin can reduce the expression of TLR2 and TLR4 on macrophages. mdpi.comspandidos-publications.com In the context of nonalcoholic steatohepatitis, myricetin was found to inhibit the TREM-1-TLR2/4-MyD88 signaling pathway, which is activated by stimuli like LPS. nih.gov By downregulating TLR2 expression, myricetin can dampen the cellular response to bacterial components like peptidoglycan and lipoteichoic acid, thereby reducing downstream inflammatory signaling through pathways such as MAPK and NF-κB. researchgate.netmdpi.com This leads to decreased expression of inflammatory mediators and helps to resolve inflammation. mdpi.com
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging
Myricetin is a potent antioxidant capable of neutralizing reactive oxygen species (ROS) through multiple chemical mechanisms. researchgate.netmdpi.comnih.govresearchgate.netkg.ac.rs ROS are highly reactive molecules produced during normal cellular metabolism that can cause oxidative damage to DNA, proteins, and lipids. Myricetin's robust antioxidant activity stems from its specific chemical structure, particularly the presence of multiple hydroxyl (-OH) groups.
The primary mechanisms by which myricetin scavenges free radicals are:
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the myricetin molecule donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing it. The resulting myricetin radical is more stable and less reactive. The favorability of this pathway is determined by the bond dissociation enthalpy (BDE) of the O-H bond. researchgate.netmdpi.comnih.govkg.ac.rs
Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, myricetin transfers a single electron to the free radical, forming a myricetin radical cation. In the second step, this radical cation releases a proton (H+) to become a stable phenoxy radical. This mechanism is described by the ionization potential (IP) and proton dissociation enthalpy (PDE). researchgate.netmdpi.comnih.govkg.ac.rs
Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. First, myricetin loses a proton from a hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it. The SPLET mechanism is governed by proton affinity (PA) and electron transfer enthalpy (ETE). researchgate.netmdpi.comnih.gov
The prevalence of each mechanism can depend on factors such as the solvent and the pH of the environment. researchgate.netmdpi.com Through these pathways, myricetin effectively quenches a wide variety of ROS, protecting cells from oxidative stress. nih.gov
Angiogenesis Inhibition through VEGF Pathway Modulation
Myricetin has demonstrated significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of new blood vessel formation. biomedpharmajournal.orgmdpi.com Research indicates that myricetin can suppress the expression of VEGF at the transcriptional level. biomedpharmajournal.org One of the key mechanisms is through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial transcription factor that upregulates VEGF expression, particularly in the hypoxic conditions commonly found within tumors. biomedpharmajournal.orgmdpi.com
Studies have shown that myricetin treatment leads to a significant reduction in VEGF levels both in vitro and in vivo. mdpi.comnih.gov For instance, in SKH-1 hairless mouse skin, topical application of myricetin markedly inhibited UVB-induced expression of VEGF. mdpi.comnih.gov Specifically, myricetin at concentrations of 5 and 20 µM resulted in a significant decrease in VEGF levels in ovarian cancer cell lines A2780/CP70 and OVCAR-3. mdpi.com
Furthermore, myricetin's inhibitory action extends to the VEGF receptor 2 (VEGFR2). By downregulating VEGFR2, myricetin effectively dampens the downstream signaling cascade initiated by VEGF. mdpi.comnih.gov This includes the suppression of key signaling molecules such as Akt, p70S6K, and those within the PI3K/Akt/mTOR and p38 MAPK pathways. mdpi.commdpi.comnih.gov The inhibition of these pathways ultimately hinders endothelial cell migration and tube formation, essential processes in angiogenesis. mdpi.comnih.gov
Table 1: Effect of Myricetin on VEGF Pathway Components
| Target Molecule/Process | Effect of Myricetin | Observed In | Reference |
| VEGF Expression | Inhibition | SKH-1 hairless mouse skin, Ovarian cancer cells | mdpi.comnih.gov |
| HIF-1α Expression | Inhibition | Mouse skin | mdpi.comnih.gov |
| VEGFR2 Expression | Downregulation | --- | nih.gov |
| PI3K/Akt/mTOR Pathway | Inhibition | Gastric cancer cells | mdpi.com |
| p38 MAPK Pathway | Downregulation | --- | nih.gov |
| MMP-9 and MMP-13 Expression | Inhibition | Mouse skin | nih.gov |
| Endothelial Cell Migration | Inhibition | Human umbilical vein endothelial cells (HUVECs) | nih.gov |
| Microvessel Development | Inhibition | Rat aortic rings | nih.gov |
Immunomodulatory Mechanisms (e.g., Th17/Treg Balance, Lymphocyte Proliferation)
Myricetin exerts immunomodulatory effects by influencing the balance of T helper 17 (Th17) and regulatory T (Treg) cells, and by modulating lymphocyte proliferation. nih.govnih.gov Under normal physiological conditions, a dynamic equilibrium between Th17 and Treg cells is crucial for maintaining immune homeostasis. dovepress.com An imbalance, often characterized by an increase in pro-inflammatory Th17 cells and a decrease in immunosuppressive Treg cells, is associated with various inflammatory and autoimmune diseases. dovepress.com
Studies have demonstrated that myricetin can help restore this balance. In a mouse model of colitis, myricetin administration significantly increased the proportion of Treg cells while decreasing the proportion of Th17 cells in mesenteric lymph nodes. nih.govresearchgate.net This shift in the Th17/Treg ratio was accompanied by a significant increase in the secretion of the anti-inflammatory cytokine IL-10 (produced by Treg cells) and a reduction in the pro-inflammatory cytokine IL-17 (produced by Th17 cells). nih.gov The mechanism for this regulation appears to involve the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov
In addition to its effect on the Th17/Treg axis, myricetin has been shown to inhibit T lymphocyte activation and proliferation. nih.govresearchgate.net Research on murine lymphocytes revealed that myricetin dose-dependently reduced T cell proliferation and decreased the synthesis of several key cytokines, including IFN-γ, IL-2, IL-4, and IL-17. nih.gov This inhibitory effect was linked to myricetin-induced oxidative stress, as it caused the accumulation of hydrogen peroxide in the cell culture medium. nih.gov The presence of antigen-presenting cells like dendritic cells or macrophages, which produce antioxidant molecules, was found to negate this inhibitory effect. nih.gov Further studies have confirmed that myricetin can inhibit the expression of CD69, an early activation marker on mouse T cells, and suppress IL-2 mRNA expression. researchgate.net Myricetin has also been observed to reduce B cell proliferation. researchgate.net
Table 2: Immunomodulatory Effects of Myricetin
| Immune Parameter | Effect of Myricetin | Model/Cell Type | Reference |
| Treg Cell Proportion | Increased | Mouse model of colitis | nih.govresearchgate.net |
| Th17 Cell Proportion | Decreased | Mouse model of colitis | nih.govresearchgate.net |
| IL-10 Secretion | Increased | Mouse model of colitis | nih.gov |
| IL-17 Secretion | Decreased | Mouse model of colitis, Murine T lymphocytes | nih.govnih.gov |
| T Lymphocyte Proliferation | Inhibited | Murine T lymphocytes | nih.govresearchgate.net |
| B Lymphocyte Proliferation | Reduced | Human B cells | researchgate.net |
| Lymphocyte Activation (CD69 expression) | Inhibited | Murine T lymphocytes | researchgate.net |
| IL-2 mRNA Expression | Inhibited | Murine lymphocytes | researchgate.net |
Neuroprotective Mechanisms against Cellular Damage (e.g., Calcium Overloading, Mitochondrial Transmembrane Potential)
Myricetin demonstrates neuroprotective properties by counteracting key mechanisms of neuronal damage, including intracellular calcium overload and mitochondrial dysfunction. sysrevpharm.orgnih.gov
Excessive intracellular calcium (Ca2+) is a common pathway in neuronal injury. Myricetin has been shown to attenuate glutamate-mediated toxicity in primary cortical neurons by reducing intracellular Ca2+ overload. nih.gov It achieves this by inhibiting the presynaptic influx of calcium ions, thereby decreasing glutamate (B1630785) release. sysrevpharm.org This action helps to prevent the excitotoxicity and subsequent neuronal damage associated with excessive calcium. sysrevpharm.orgresearchgate.net
Mitochondrial dysfunction is another critical factor in the pathogenesis of neurodegenerative diseases. nih.govacs.org Myricetin has been found to restore mitochondrial function in several ways. It can improve mitochondrial depolarization by increasing the mitochondrial membrane potential. nih.govacs.orgnih.gov In models of Alzheimer's disease, myricetin treatment restored the reduction in mitochondrial membrane potential induced by amyloid-beta (Aβ) oligomers. biorxiv.org
Furthermore, myricetin enhances mitochondrial biogenesis and integrity. It increases the levels of key regulatory proteins such as PGC-1α, Nrf1, and TFAM, and boosts the copy number of mitochondrial DNA (mtDNA). nih.govacs.org Myricetin also ameliorates mitochondrial dynamics by regulating proteins involved in fusion (OPA1 and Mfn2) and fission (Drp1 and Fis1), and supports mitophagy through the PINK1 and Parkin pathways. nih.govacs.org By restoring these mitochondrial processes, myricetin helps to increase ATP content and decrease the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative stress and energy failure. nih.govacs.org
Table 3: Neuroprotective Mechanisms of Myricetin
| Neuroprotective Action | Mechanism | Model/Cell Type | Reference |
| Attenuation of Calcium Overload | Inhibition of presynaptic Ca2+ influx, reduction of glutamate release | Rat cortical nerve terminals | sysrevpharm.orgnih.gov |
| Restoration of Mitochondrial Membrane Potential | Increased mitochondrial membrane potential | N2a-SW cells, SH-SY5Y cells, F98 cells | nih.govacs.orgnih.govbiorxiv.org |
| Enhancement of Mitochondrial Biogenesis | Increased levels of PGC-1α, Nrf1, TFAM, and mtDNA copy number | N2a-SW cells | nih.govacs.org |
| Regulation of Mitochondrial Dynamics | Modulated expression of fusion (OPA1, Mfn2) and fission (Drp1, Fis1) proteins | N2a-SW cells | nih.govacs.org |
| Amelioration of Mitophagy | Regulation of PINK1 and Parkin proteins | N2a-SW cells | nih.govacs.org |
Mechanisms of Antiplatelet Activity (e.g., Platelet Aggregation and Activation)
Myricetin exhibits potent antiplatelet activity by inhibiting key processes of platelet aggregation and activation. frontiersin.orgnih.gov Platelet activation is a critical step in thrombosis, and myricetin has been shown to interfere with this process through multiple mechanisms. frontiersin.orgresearchgate.net
Studies have demonstrated that myricetin effectively inhibits platelet aggregation induced by various agonists, including collagen, thrombin, and U46619. nih.govresearchgate.net It achieves this in a dose-dependent manner. mdpi.com For instance, myricetin at 15 μM was able to abolish fibrinogen binding induced by collagen-related peptide (CRP). frontiersin.org
A key mechanism of myricetin's antiplatelet action is the inhibition of signaling pathways downstream of platelet activation. It has been found to suppress the activation of the phospholipase Cγ2 (PLCγ2)/protein kinase C (PKC) pathway. nih.gov Furthermore, myricetin inhibits the phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase (GSK) 3β signaling pathway, which is crucial for thrombus formation. nih.gov
Myricetin also directly interferes with the function of integrin αIIbβ3, the platelet fibrinogen receptor. nih.govresearchgate.net This integrin plays a vital role in platelet aggregation by binding to fibrinogen. Myricetin has been shown to disrupt the binding of FITC-PAC-1, a marker for activated integrin αIIbβ3, to the integrin. nih.govresearchgate.net
Additionally, myricetin has been identified as a novel inhibitor of the thiol isomerases protein disulfide isomerase (PDI) and ERp5. frontiersin.org These enzymes are involved in the activation of integrin αIIbβ3. By inhibiting PDI and ERp5, myricetin further hinders platelet aggregation. frontiersin.org Myricetin also reduces alpha-granule secretion, another hallmark of platelet activation. frontiersin.orgmdpi.com
Table 4: Antiplatelet Mechanisms of Myricetin
| Antiplatelet Action | Mechanism | Agonist/Model | Reference |
| Inhibition of Platelet Aggregation | Dose-dependent inhibition | Collagen, Thrombin, U46619, TRAP-6 | frontiersin.orgnih.govmdpi.com |
| Inhibition of PLCγ2/PKC Pathway | Suppression of PLCγ2 and PKC activation | Collagen-stimulated platelets | nih.gov |
| Inhibition of PI3K/Akt/GSK3β Pathway | Suppression of PI3K, Akt, and GSK3β activation | Collagen-stimulated platelets | nih.gov |
| Direct Inhibition of Integrin αIIbβ3 | Disruption of FITC-PAC-1 binding | Human platelets | nih.govresearchgate.net |
| Inhibition of Thiol Isomerases | Inhibition of PDI and ERp5 reductase activities | Recombinant thiol isomerases | frontiersin.org |
| Reduction of Alpha-Granule Secretion | Inhibition of P-selectin expression | Collagen-related peptide (CRP)-stimulated platelets | frontiersin.orgnih.gov |
Antivirulence Mechanisms against Microorganisms (e.g., Biofilm Formation, Membrane Integrity)
Myricetin demonstrates significant antivirulence activity against a range of microorganisms by targeting mechanisms crucial for their pathogenicity, such as biofilm formation and membrane integrity, without necessarily inhibiting their growth. nih.govmdpi.com This approach makes it a promising candidate for therapies that aim to disarm pathogens rather than kill them, potentially reducing the development of resistance. nih.gov
A key antivirulence mechanism of myricetin is the inhibition of biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Myricetin has been shown to effectively reduce biofilm formation in various bacteria, including Helicobacter pylori, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netbg.ac.rsfrontiersin.org For H. pylori, myricetin inhibits biofilm development in a concentration-dependent manner. nih.gov In P. aeruginosa, myricetin reduces the production of exopolysaccharides, a key component of the biofilm matrix. bg.ac.rs For S. aureus, myricetin's anti-biofilm activity is linked to its ability to target the α-hemolysin (Hla) toxin. frontiersin.org
Myricetin also compromises the membrane integrity of microorganisms. mdpi.comnih.gov In the fungus Candida albicans, myricetin damages the cell wall and increases membrane permeability, leading to the leakage of DNA and proteins. nih.gov It appears to alter the lipid components of the cell membrane, which contributes to this increased permeability. nih.gov In bacteria, flavonoids like myricetin can intercalate into lipid bilayers, causing changes in membrane fluidity and integrity. f1000research.com
Furthermore, myricetin can interfere with other virulence factors. In H. pylori, it slows down the morphological transformation from a spiral to a more resistant coccoid form. researchgate.netnih.gov In S. aureus, myricetin reduces the oligomerization of the Hla toxin, thereby diminishing its pore-forming activity and subsequent cell injury. frontiersin.org
Table 5: Antivirulence Mechanisms of Myricetin
| Antivirulence Action | Mechanism | Microorganism | Reference |
| Inhibition of Biofilm Formation | Reduction of exopolysaccharide production, targeting of α-hemolysin (Hla) | Helicobacter pylori, Pseudomonas aeruginosa, Staphylococcus aureus | nih.govbg.ac.rsfrontiersin.org |
| Disruption of Membrane Integrity | Damage to the cell wall, increased membrane permeability, alteration of lipid components | Candida albicans, Vibrio parahaemolyticus | mdpi.comnih.govf1000research.com |
| Inhibition of Morphological Transformation | Slowing of the spiral-to-coccoid transition | Helicobacter pylori | researchgate.netnih.gov |
| Inhibition of Toxin Activity | Reduction of Hla oligomerization and pore-formation | Staphylococcus aureus | frontiersin.org |
Synergistic and Antagonistic Interactions of Myricetin with Other Compounds
Investigation of Synergistic Mechanisms
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Myricetin (B1677590) exhibits synergistic behavior in several biological contexts, including cancer therapy, antioxidant defense, and antimicrobial activity.
Enhancement of Antineoplastic Agent Effects through DNA Damage Response Modulation
Myricetin has been shown to synergistically enhance the efficacy of certain anticancer drugs by modulating the DNA damage response (DDR) in cancer cells. This is particularly notable in its interaction with agents like cisplatin (B142131) and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).
When combined with cisplatin, a common chemotherapy drug, myricetin has been observed to increase the DNA damage inflicted upon ovarian cancer cells. tandfonline.com While myricetin alone does not appear to directly cause DNA damage, its presence significantly amplifies the genotoxic effects of cisplatin. tandfonline.com This synergistic effect is linked to myricetin's ability to suppress the expression of Forkhead Box M1 (FOXM1) and its downstream DDR genes, such as EXO1 and BRIP1. tandfonline.comnih.gov By inhibiting these key components of the DNA repair machinery, myricetin effectively sensitizes cancer cells to the DNA-damaging properties of cisplatin, leading to enhanced tumor cell death. tandfonline.comnih.gov Studies have shown that this combination therapy can lead to a significant decrease in the protein levels of CD147 and FOXM1, further supporting the proposed mechanism of action. tandfonline.com
Similarly, myricetin demonstrates synergistic activity with TRAIL, a protein that can induce apoptosis (programmed cell death) in cancer cells. In glioma cell lines, the combination of myricetin and TRAIL resulted in a significant increase in cell death compared to either agent used alone. mdpi.com This enhanced effect is associated with myricetin's ability to decrease the levels of anti-apoptotic proteins like Bcl-2 and phosphorylated Akt, thereby promoting the apoptotic cascade initiated by TRAIL. researchgate.net
Redox Synergism with Other Antioxidants
Myricetin's antioxidant properties can be synergistically enhanced when combined with other antioxidants, a phenomenon known as redox synergism. A prime example of this is its interaction with α-tocopherol (a form of vitamin E).
The synergistic mechanism involves the regeneration of α-tocopherol by myricetin. researchgate.netnih.gov During antioxidant activity, α-tocopherol donates a hydrogen atom to neutralize a free radical, becoming an α-tocopheroxyl radical in the process. Myricetin, with its lower redox potential, can then donate a hydrogen atom to this radical, thereby regenerating the active form of α-tocopherol. researchgate.netumass.edu This recycling process effectively extends the antioxidant capacity of α-tocopherol. researchgate.netnih.gov Studies in oil-in-water emulsions at neutral pH have demonstrated this synergistic interaction, where myricetin not only regenerates oxidized α-tocopherol but also slows its degradation. researchgate.netnih.govacs.org The effectiveness of this synergism is often dependent on the ratio of the two antioxidants, with some studies indicating the best effects are achieved with equal molar ratios. researchgate.net
Potentiation of Antibiotic Activity against Resistant Strains
Myricetin has been found to potentiate the activity of various antibiotics against resistant bacterial strains, offering a potential strategy to combat antibiotic resistance. This synergistic effect has been observed with a range of antibiotics, including β-lactams, against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. mdpi.comnih.gov
In the case of MRSA, myricetin can improve the efficacy of traditional antibiotics like oxacillin. nih.govresearchgate.net The mechanism is thought to involve the inhibition of bacterial enzymes, such as caseinolytic peptidase P (ClpP), which is associated with bacterial pathogenicity. nih.govresearchgate.net By targeting such virulence factors, myricetin can weaken the bacteria's defenses and render them more susceptible to the action of antibiotics.
Against H. pylori, myricetin has demonstrated a synergistic effect when combined with antibiotics like amoxicillin, clarithromycin, tetracycline, metronidazole, and levofloxacin. mdpi.com This allows for a significant reduction in the minimum inhibitory concentrations (MICs) of these antibiotics, potentially minimizing side effects and the development of further resistance. mdpi.com The synergistic interaction is also effective against dual-resistant H. pylori strains. mdpi.com
Analysis of Antagonistic Interactions
Antagonism occurs when the combined effect of two or more compounds is less than the sum of their individual effects. Myricetin can also participate in antagonistic interactions, particularly in the context of its antioxidant and pro-oxidant activities.
The antioxidant activity of myricetin can be influenced by factors such as pH and the presence of metal ions. In acidic environments (e.g., pH 4.0), myricetin can exhibit antagonistic effects when combined with α-tocopherol in oil-in-water emulsions. researchgate.netnih.govacs.org This is attributed to the high ferric-reducing activity of myricetin in an acidic environment, which can promote pro-oxidant effects. researchgate.netnih.govumass.edu
Furthermore, myricetin's interaction with metal ions like iron and copper can lead to pro-oxidant behavior, which can antagonize its antioxidant properties. nih.govresearchgate.net In the presence of certain forms of iron, such as Fe³⁺-EDTA, myricetin can enhance the generation of hydroxyl radicals, a highly reactive oxygen species. nih.gov This pro-oxidant activity is due to the reduction of molecular oxygen to reactive oxygen species and the reduction of Fe(III) to Fe(II). nih.govtandfonline.com This effect is particularly pronounced with flavonoids that have a higher number of hydroxyl groups, like myricetin. mdpi.com
In some antioxidant assays, combinations of myricetin with other flavonoids, such as quercetin (B1663063), have resulted in antagonistic effects. sci-hub.se The dominant resultant effect in binary mixtures of myricetin, quercetin, and kaempferol (B1673270) has been observed to be antioxidant antagonism. mdpi.comnih.gov
Computational Studies and Structure Activity Relationship Sar of Myricetin
Application of Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as myricetin (B1677590), and a macromolecular target, typically a protein. mdpi.comacs.org Docking predicts the preferred orientation of the ligand when bound to the protein, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comacs.org
Molecular docking studies have been instrumental in elucidating the binding modes of myricetin with various protein targets. These studies consistently show that myricetin's interactions are primarily driven by hydrogen bonding and hydrophobic interactions. mdpi.comacs.org For instance, in its interaction with proteinase K, myricetin was found to bind to a single site, a finding that was consistent with both spectroscopic measurements and molecular modeling. mdpi.com The binding is stabilized by both hydrogen bonds and van der Waals forces. nih.gov
Similarly, docking studies revealed that myricetin can fit into the active site of tyrosinase, an enzyme involved in melanin (B1238610) production. acs.org The interaction is stabilized by hydrophobicity, hydrogen bonds, and Pi-Pi stacking interactions. acs.org In the context of viral proteins, myricetin has been shown to interact with the dengue NS2B-NS3 protease and the SARS-CoV-2 helicase, NSP13. acs.orgiucr.org In the case of the dengue protease, myricetin binds to allosteric sites rather than the active site. acs.org For the SARS-CoV-2 helicase, myricetin was found to bind to a conserved allosteric site, providing a structural basis for its inhibitory activity. iucr.org
The interaction of myricetin with the Ebolavirus VP35 protein has also been investigated. Blind docking studies predicted that myricetin binds to the VP35 dsRNA binding pocket, suggesting a mechanism for its inhibitory action. unica.it Furthermore, molecular docking of myricetin into the active site of the human CYP2C8 enzyme revealed strong interactions, indicating its potential to modulate the metabolism of other drugs. acs.org
Table 1: Predicted Binding Interactions of Myricetin with Various Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Proteinase K | Not specified | Hydrogen bonding, van der Waals forces | mdpi.comnih.gov |
| Tyrosinase | Not specified | Hydrophobicity, hydrogen bonds, Pi-Pi stacking | acs.org |
| Dengue NS2B-NS3 Protease | Not specified (allosteric sites) | Not specified | acs.org |
| SARS-CoV-2 Helicase (NSP13) | Not specified (allosteric site) | Not specified | iucr.org |
| Ebolavirus VP35 | dsRNA binding pocket | Not specified | unica.it |
| Human CYP2C8 | Active site residues | Hydrogen bonding, π–hydrophobic interactions | acs.org |
| SARS-CoV-2 3CLpro | Cys44, Val186, Arg188, Gln189, Gln192 | Hydrogen bonds | mdpi.com |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Phe257, Tyr340 | π-π interaction, hydrogen bonds | mdpi.com |
Molecular dynamics simulations have provided critical insights into the conformational changes induced by myricetin binding and its role as an allosteric inhibitor. A notable example is the allosteric inhibition of the dengue NS2B-NS3 protease. acs.org MD simulations revealed that myricetin binding to a novel allosteric site (AS2) is sufficient to disrupt the active conformation of the protease. acs.org Furthermore, when binding to both AS1 and AS2, myricetin locks the protease in its inactive conformation. acs.org This dual mechanism of disrupting the active form and stabilizing the inactive form highlights a sophisticated mode of allosteric inhibition. acs.org
The concept of allosteric inhibition is crucial as it offers a way to modulate protein function without targeting the highly conserved active site, potentially leading to more specific drugs with fewer side effects. nih.gov In the case of the SARS-CoV-2 spike protein, computational studies have explored how allosteric inhibitors can modulate conformational changes between the closed and open forms, thereby affecting its function. nih.gov Similarly, myricetin's binding to an allosteric site on the SARS-CoV-2 helicase NSP13 suggests a mechanism of regulating its enzymatic activity. iucr.org
MD simulations of the pyruvate (B1213749) dehydrogenase kinase 3 (PDK3) in complex with myricetin showed the formation of a stable complex with minimal structural changes, indicating a stable binding. acs.org The root-mean-square deviation (RMSD) analysis in such simulations helps in understanding the structural stability of the protein-ligand complex over time. acs.org
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. cresset-group.com This method is more accurate than typical docking scores and less computationally intensive than other free energy calculation methods. cresset-group.com
MM/GBSA calculations have been applied to myricetin and its complexes with various proteins. For instance, in a study on dengue virus polymerase, the binding free energy of myricetin was calculated using MM/GBSA. nih.gov The total binding free energy is a sum of different energy components, including van der Waals energy, Coulomb energy, and solvation energy. nih.gov Van der Waals energy was found to be a major contributor to the binding of myricetin to the dengue polymerase. nih.gov
In another study, MM/GBSA was used to evaluate the binding of myricetin to the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). researchgate.net These calculations, combined with docking scores, predicted that certain flavonoid glycosides might have even higher inhibitory effects than myricetin itself. researchgate.net The MM/GBSA approach is thus a valuable tool for refining and ranking potential inhibitors identified through initial screening methods like molecular docking. researchgate.netfrontiersin.org
Table 2: Examples of Myricetin Binding Energy Calculations
| Protein Target | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Tyrosinase | Molecular Docking | -165.3 | acs.org |
| Dengue Virus Polymerase | MM/GBSA | Not specified | nih.gov |
| Human CYP2C8 | CDOCKER Interaction Energy | -40.788 | acs.org |
| VEGF-R1 | Molecular Docking | -4.77 | scilit.com |
| SARS-CoV-2 3CLpro | Molecular Docking | -7.4 | mdpi.com |
This table presents a selection of reported binding energy values for myricetin with different protein targets. The specific values and methods can vary between studies.
Computational Analysis of Conformational Changes and Allosteric Inhibition
Quantitative Structure-Activity Relationship (QSAR) Modeling for Myricetin and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are valuable in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the structural features that are important for biological activity. jocpr.com
For myricetin and its derivatives, 3D-QSAR models have been developed to understand their inhibitory activity against α-glucosidase, an enzyme relevant to diabetes. nih.govresearchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use the 3D structures of the molecules to correlate their properties with their biological activity. nih.govresearchgate.net The predictive power of these models is assessed using statistical parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). nih.govresearchgate.net
Structure-Activity Relationship (SAR) Determinants for Myricetin's Biological Activities
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For myricetin, the number and position of hydroxyl (-OH) groups on its flavonoid scaffold are critical determinants of its diverse biological activities. nih.govrvaprostatecancersupport.org
The antioxidant activity of myricetin is strongly influenced by its hydroxyl groups, particularly those on the B-ring. nih.govrvaprostatecancersupport.org The presence of six hydroxyl groups in total contributes to its potent radical scavenging capabilities. rvaprostatecancersupport.org The catechol (3',4'-dihydroxy) moiety in the B-ring is linked to strong DPPH radical scavenging activity. nih.gov The inhibition of LDL oxidation by myricetin is also dependent on the number of hydroxyl groups in the B-ring. nih.govrvaprostatecancersupport.org
The hydroxyl group at the C-4' position plays a significant role in the activity of myricetin against lipid peroxide radicals. nih.govrvaprostatecancersupport.org However, the addition of hydroxyl groups at the 3' or 5' positions can sometimes reduce antioxidant potency against certain types of free radicals. nih.govrvaprostatecancersupport.org
The cytotoxic activity of myricetin against cancer cells is also influenced by its structure. The C2-C3 double bond, the aromatic B-ring at C-2, and the hydroxyl groups in the B-ring are thought to be responsible for its cytotoxicity. rvaprostatecancersupport.org For antitubercular activity, the presence of hydroxyl groups in both the A and B rings is considered essential for the best inhibitory effects. springermedizin.de The difference of a single hydroxyl group at the 5' position is what distinguishes myricetin from quercetin (B1663063), and this seemingly small change can significantly affect their respective biological activities. scirp.org
Role of the C2=C3 Double Bond and C4=O Carbonyl Group in Flavonol Structure
The structural arrangement of myricetin, specifically the C2=C3 double bond in conjugation with the C4-oxo (carbonyl) group in the C-ring, is a cornerstone of its diverse biological activities. This configuration creates a planar structure that allows for extensive electron delocalization across the molecule, which is fundamental to its chemical reactivity and interaction with biological targets. nih.gov
The conjugation between the C2=C3 double bond and the C4-carbonyl group is critical for the radical scavenging ability of flavonols. mdpi.com This system facilitates the stabilization of the flavonoid radical that forms after donating a hydrogen atom, a key step in neutralizing free radicals. The presence of the C2=C3 double bond extends the π-conjugation to the B-ring, enhancing this stabilizing effect. mdpi.comscispace.com Research indicates that the reducing properties of myricetin towards metal ions like copper (Cu²⁺) and iron (Fe³⁺) are partly attributable to this structural feature. mdpi.comnih.gov
Table 1: Contribution of C2=C3 Double Bond and C4=O Carbonyl Group to Myricetin's Bioactivities
| Biological Activity | Role of C2=C3 and C4=O | Source(s) |
| Antioxidant/Radical Scavenging | Extends π-conjugation, stabilizing the resulting radical after H-donation. | mdpi.com, scispace.com |
| Metal Ion Reduction | Contributes to the ability to reduce Cu²⁺ and Fe³⁺ ions. | mdpi.com, nih.gov |
| Thrombin Inhibition | Considered essential for inhibitory activity. | nih.gov, nih.gov |
| Cytotoxicity | Identified as a key factor for cytotoxicity against leukemia cells. | mdpi.com |
| Topoisomerase Inhibition | Prerequisite for inhibitory activity against topoisomerase I and II. | mdpi.com |
| COX-2 Inhibition | Believed to be a likely factor for strong inhibitory effects. | mdpi.com |
Specific Contributions of A and B Rings to Activity Profiles
The distinct hydroxylation patterns of the A and B rings of myricetin are pivotal in defining its specific biological activities, particularly its renowned antioxidant properties.
The B-ring , with its pyrogallol (B1678534) moiety (hydroxyl groups at the C3', C4', and C5' positions), is widely considered the primary determinant of myricetin's antioxidant and radical-scavenging capacity. scispace.comnih.govsysrevpharm.org The arrangement of these three adjacent hydroxyl groups makes hydrogen atom donation highly favorable. Computational studies using Density Functional Theory (DFT) have consistently identified the 4'-OH group as the most active site for hydrogen abstraction, due to the stability of the resulting radical. pku.edu.cnccspublishing.org.cn This high activity is attributed to the formation of weak intramolecular hydrogen bonds between the oxygen radical of the 4'-OH group and the adjacent 3'-OH and 5'-OH groups, which helps to stabilize the electron deficiency. pku.edu.cnccspublishing.org.cn This pyrogallol group is a more effective superoxide (B77818) scavenger than the catechol moiety (two adjacent hydroxyls) found in quercetin. scispace.com The B-ring is also implicated in cytotoxicity, with its hydroxyl groups being cited as a potential reason for myricetin's effects on human leukemia cells. nih.gov
Table 2: Comparative Roles of A and B Rings in Myricetin's Activity
| Ring | Key Structural Feature(s) | Primary Contribution to Activity | Source(s) |
| A-Ring | 5-OH and 7-OH groups | Contributes to overall structure; can participate in binding to specific enzymes. | nih.gov, mdpi.com, nih.gov |
| B-Ring | Pyrogallol group (3',4',5'-trihydroxyl) | Dominant role in antioxidant and radical-scavenging activities; key site for H-atom donation (especially 4'-OH). | pku.edu.cn, ccspublishing.org.cn, sysrevpharm.org, scispace.com, nih.gov |
Impact of Derivatization on Structure-Activity Landscapes
Chemical modification, or derivatization, of the myricetin scaffold is a key strategy to overcome limitations such as poor water solubility and to enhance its biological activities. researchgate.net These modifications can significantly alter the structure-activity relationship (SAR) landscape.
One common modification is glycosylation , the attachment of sugar moieties. The synthesis of myricetin-3-O-β-D-lactose sodium salt, for example, was shown to improve water-solubility and metabolic stability, leading to higher efficacy in hypoglycemic models compared to the parent myricetin. researchgate.net This suggests that adding hydrophilic groups can improve the pharmacokinetic properties of myricetin.
Introducing other functional groups has also led to derivatives with novel or enhanced activities. A study involving the synthesis of myricetin derivatives containing amide, thioether, and 1,3,4-thiadiazole (B1197879) moieties found that many of the resulting compounds had better antibacterial and antiviral activities than myricetin itself. mdpi.com For instance, compound 5g from this series showed curative, protection, and inactivation activities against the tobacco mosaic virus (TMV) that were superior to the commercial antiviral drug Ribavirin. mdpi.com
Similarly, the synthesis of myricetin derivatives with a diisopropanolamine (B56660) structure yielded compounds with potent inhibitory effects against various plant fungal and bacterial pathogens. nih.gov One such derivative, A12, exhibited an EC₅₀ value of 4.9 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming commercial bactericides. nih.gov Another derivative, A25, was highly effective against the fungal pathogen Phomopsis sp. nih.gov These findings demonstrate that targeted derivatization can significantly boost the antimicrobial potency of myricetin.
Computational studies on derivatives like myricitrin (B1677591) (myricetin 3-O-L-rhamnoside) have also been performed to predict their properties. Such studies help in understanding how derivatization affects electronic parameters and potential bioactivity, guiding further synthesis efforts. globalscients.com
Table 3: Examples of Myricetin Derivatization and Enhanced Activity
| Derivative Class | Modification | Enhanced/Altered Activity | Source(s) |
| Glycosides | Addition of a lactose (B1674315) group at C-3 | Improved water-solubility, metabolic stability, and hypoglycemic activity. | researchgate.net |
| Thiadiazoles | Addition of amide, thioether, and 1,3,4-thiadiazole moieties | Improved antibacterial and antiviral (anti-TMV) activities. | mdpi.com |
| Diisopropanolamines | Addition of a diisopropanolamine structure | Potent antifungal and antibacterial activity against plant pathogens. | nih.gov |
| Acetamides | Conversion of hydroxyl groups to acetamides | Designed to improve bioavailability. | nih.gov |
Electronic Structure Calculations and Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the electronic structure of myricetin and predicting its reactivity. Methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and the Fukui function are instrumental in elucidating its structure-activity relationships at a molecular level.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, molecular geometry, and reactivity of molecules like myricetin. researchgate.net DFT calculations are used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). globalscients.com The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. researchgate.net DFT is also employed to calculate Bond Dissociation Enthalpies (BDEs) and Ionization Potentials (IPs), which are crucial for predicting antioxidant mechanisms. nih.gov For myricetin, DFT calculations have confirmed that the 4'-OH group in the B-ring is the most active site for hydrogen donation, a key mechanism for its antioxidant effect. pku.edu.cnccspublishing.org.cn
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. researchgate.net The MEP map identifies electrophilic sites (positive potential, electron-poor regions) and nucleophilic sites (negative potential, electron-rich regions), which are critical for predicting how a molecule will interact with biological receptors or other chemical species. researchgate.net For myricetin, MEP analysis reveals that the pyrogallol group of the B-ring is a primary site for electrophilic attack, confirming its role as a potent antioxidant. researchgate.netresearchgate.net The oxygen atoms of the hydroxyl and carbonyl groups are typically the regions of most negative potential, indicating their susceptibility to interaction with positive centers.
The Fukui Function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. nih.govmdpi.com It is used to predict the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.netfaccts.de A larger value of the Fukui function at a particular atomic site indicates higher reactivity at that location. mdpi.com Studies on myricetin and related flavonoids use Fukui functions to pinpoint the specific atoms within the A, B, and C rings that are most involved in chemical reactions, providing a more detailed picture of reactivity than global descriptors alone. nih.govnih.gov
Table 4: Selected Quantum Chemical Parameters for Myricetin from DFT Studies
| Parameter | Description | Significance for Myricetin | Source(s) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; a higher E(HOMO) suggests greater electron-donating capacity. | globalscients.com, researchgate.net, nih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; a lower E(LUMO) suggests greater electron-accepting capacity. | globalscients.com, researchgate.net, nih.gov |
| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | globalscients.com, researchgate.net |
| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically | Lower BDE for an O-H bond indicates a higher propensity for hydrogen atom transfer (antioxidant activity). The 4'-OH has a low BDE. | ccspublishing.org.cn, nih.gov |
| Ionization Potential (IP) | Energy required to remove an electron | Indicates susceptibility to oxidation via electron transfer. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. The B-ring is a key reactive site. | researchgate.net, researchgate.net, |
| Fukui Function (f(r)) | Measures the change in electron density upon electron addition/removal | Pinpoints the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. | nih.gov, nih.gov, mdpi.com |
Absorption, Distribution, Metabolism, and Excretion Adme Mechanisms of Myricetin
Mechanisms of Myricetin (B1677590) Absorption and Systemic Bioavailability (in animal models and in vitro systems)
The oral bioavailability of myricetin is generally low, a characteristic common to many flavonoids. mdpi.comresearchgate.netmdpi.comfrontiersin.org Studies in rats have shown that after oral administration, the absolute bioavailability of myricetin is approximately 9.62% to 9.74%. mdpi.commdpi.comnih.gov This limited absorption is attributed to several factors, including its low aqueous solubility and instability in the gastrointestinal tract, particularly in the neutral to alkaline pH of the intestines. researchgate.netfrontiersin.orgnih.gov
In vivo studies suggest that myricetin is absorbed via passive diffusion. nih.gove-neurospine.org This is supported by the dose-proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) following oral administration in rats. nih.gov The time to reach maximum concentration (Tmax) is relatively long, around 6.4 hours, which is indicative of its slow absorption, likely due to its poor water solubility. nih.gove-neurospine.org
While a significant portion of ingested myricetin may not be absorbed systemically, the gastrointestinal mucosa is still exposed to biologically relevant concentrations. nih.gov
Table 1: Bioavailability of Myricetin in Animal Models
| Parameter | Value | Animal Model | Dosage |
| Absolute Bioavailability | 9.62% | Rat | 50 mg/kg (oral) |
| Absolute Bioavailability | 9.74% | Rat | 100 mg/kg (oral) |
This table summarizes the reported oral bioavailability of myricetin in rats at different dosages.
Metabolic Pathways of Myricetin and its Conjugates (in vitro and animal models)
Once absorbed, myricetin undergoes extensive metabolism, primarily through phase I and phase II biotransformation reactions. researchgate.netnih.govncsu.edu This metabolic conversion is a key determinant of its systemic fate and biological activity.
Phase I reactions involve chemical modifications such as oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes. ncsu.edulkouniv.ac.in For myricetin, phase I metabolism can lead to ring-fission products. researchgate.netresearchgate.net Myricetin has been shown to inhibit certain CYP enzymes, including CYP3A4 and CYP2C9, which can affect the metabolism of other co-administered drugs. frontiersin.orgacs.org
Phase II reactions are the major metabolic pathways for most dietary flavonoids, including myricetin. ncsu.edu These reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. lkouniv.ac.in Myricetin can induce phase II enzymes, which may contribute to its protective effects. lkouniv.ac.in The primary phase II metabolic pathways for myricetin are methylation, glucuronidation, and sulfation. researchgate.netncsu.edufrontiersin.org In rat studies, methylated metabolites of myricetin, such as mono-, di-, and tetra-methylated myricetin, have been identified in plasma, urine, and feces. researchgate.netncsu.edu Amination has also been proposed as a novel metabolic pathway for myricetin in mice, where the pyrogallol (B1678534) group on the B-ring reacts with ammonia (B1221849). researchgate.net
Glucuronidation and sulfation are key phase II conjugation reactions for myricetin. researchgate.netnih.govfrontiersin.orgscirp.org These processes are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. In studies with rats, glucuronide conjugates of myricetin have been identified as significant metabolites. researchgate.net The formation of sulfate (B86663) and glucuronide derivatives are the dominant metabolic pathways, leading to the primary forms of myricetin found in circulation. nih.gov
Table 2: Identified Metabolites of Myricetin in Rats
| Metabolite ID | Metabolic Pathway | Biological Sample |
| M1 | Ring-fission | Urine, Feces |
| M2 | Ring-fission | Urine, Feces |
| M3 | Methylation | Plasma, Urine, Feces |
| M4 | Methylation | Plasma, Urine, Feces |
| M5 | Methylation | Plasma, Urine, Feces |
| M6 | Glucuronidation | Plasma, Urine, Feces |
| M7 | Glucuronidation | Plasma, Urine, Feces |
This table is based on findings from a study identifying myricetin metabolites in rats. researchgate.net M1 is 3,5-dihydroxyphenylacetic acid and M2 is 3,4,5-trihydroxyphenylacetic acid.
Phase I and Phase II Enzyme-Mediated Biotransformation
Distribution Patterns of Myricetin in Biological Tissues and Fluids (in animal models)
Following absorption and metabolism, myricetin and its metabolites are distributed throughout the body. Animal studies have provided insights into the tissue distribution of this flavonoid.
In mice, after oral administration, myricetin and its metabolite M10 were found to distribute to a wide range of organs and tissues, including the heart, liver, spleen, lung, kidney, small intestine, colon, and stomach. mdpi.com The highest concentrations were generally observed in the gastrointestinal tract, specifically the stomach and colon. mdpi.com The volume of distribution (Vd) of M10 in mice was significant, indicating wide tissue penetration. mdpi.com
The presence of myricetin in various tissues, including the liver, suggests that it can reach target organs to exert its biological effects. mdpi.com Despite its low oral bioavailability, the observed effects of myricetin in animal models may be attributed to the actions of its metabolites, which can penetrate tissues. frontiersin.org
Excretion Routes and Mechanisms of Myricetin and its Metabolites
The final step in the ADME process is the excretion of myricetin and its metabolites from the body. The primary routes of excretion are through urine and feces. researchgate.netnih.gov
Studies in rats have identified the parent compound and its various metabolites, including ring-fission products, methylated conjugates, and glucuronide conjugates, in both urine and feces. researchgate.netnih.gov This indicates that both renal and fecal excretion pathways are important for the elimination of myricetin and its biotransformation products. The intestinal microflora also plays a role in the degradation of myricetin, contributing to the formation of ring-fission products that are later excreted in the urine. nih.gov
Future Directions and Research Opportunities in Myricetin Academic Research
Discovery and Characterization of Novel Myricetin (B1677590) Molecular Targets
The therapeutic potential of myricetin is vast, with research indicating its involvement in a multitude of cellular processes. While several molecular targets have been identified, a comprehensive understanding of its mechanism of action requires the continued discovery and characterization of novel protein interactions. Advanced methodologies are being employed to uncover these new targets and elucidate the intricate signaling pathways modulated by myricetin.
One key area of investigation is myricetin's role in cancer biology. Studies have shown that myricetin can directly bind to and inhibit the activity of enzymes crucial for cancer cell proliferation and survival. For instance, myricetin has been identified as a novel and potent inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras-ERK signaling pathway frequently deregulated in cancer. oup.comnih.gov This inhibition occurs through direct binding to MEK1, independent of ATP competition, leading to the suppression of downstream signaling and inhibition of neoplastic cell transformation. oup.comnih.gov Further research has pointed to Squalene Epoxidase (SQLE) as another novel target, with a derivative of myricetin demonstrating the ability to downregulate its expression in lung cancer cells. jst.go.jp
Beyond cancer, myricetin's neuroprotective effects are also a significant area of research. It has been shown to modulate the LIMK pathway, which is implicated in neurological impairments following spinal cord injury. e-neurospine.org In the context of viral diseases, myricetin has been found to bind to an allosteric site on the SARS-CoV-2 helicase NSP13, inhibiting its RNA-unwinding activity and highlighting its potential as an antiviral agent. iucr.org
The table below summarizes some of the novel molecular targets of myricetin that have been identified through various research efforts.
| Target Protein | Biological Process | Disease Context | Key Findings |
| MEK1 (Mitogen-activated protein kinase kinase 1) | Signal Transduction, Cell Proliferation | Cancer | Myricetin directly binds to and inhibits MEK1 kinase activity, suppressing tumor promotion. oup.comnih.gov |
| SQLE (Squalene Epoxidase) | Cholesterol Biosynthesis, Cell Proliferation | Lung Cancer | A myricetin derivative was found to downregulate SQLE expression in A549 lung cancer cells. jst.go.jp |
| LIMK (LIM kinase) | Cytoskeletal Regulation, Neuronal Plasticity | Spinal Cord Injury | Myricetin treatment downregulates the expression of phosphorylated LIMK1, offering neuroprotection. e-neurospine.org |
| NSP13 (SARS-CoV-2 Helicase) | Viral Replication | COVID-19 | Myricetin binds to a conserved allosteric site on NSP13, inhibiting its helicase activity. iucr.org |
| PDI (Protein Disulfide Isomerase) and ERp5 | Protein Folding, Platelet Aggregation | Thrombosis | Myricetin inhibits the reductase activity of PDI and ERp5, contributing to its antiplatelet effects. frontiersin.org |
| DNA Gyrase | DNA Replication and Repair | Bacterial Infections | Myricetin inhibits E. coli DNA gyrase, demonstrating antibacterial potential. d-nb.info |
| TrxR (Thioredoxin Reductase) | Redox Homeostasis | Cancer | Myricetin acts as an irreversible inhibitor of TrxR, leading to oxidative stress and cell death in cancer cells. tocris.com |
Future research will likely focus on validating these targets in more complex biological systems and exploring the broader implications of these interactions. The continued application of advanced screening techniques will be instrumental in painting a more complete picture of myricetin's molecular interactions.
Development of Myricetin-Based Chemical Biology Probes for Pathway Illumination
To further unravel the complex biological pathways influenced by myricetin, researchers are developing chemical biology probes derived from its core structure. These probes are invaluable tools for identifying direct binding partners, visualizing the subcellular localization of myricetin, and dissecting its mechanism of action in a cellular context.
The design of these probes often involves the strategic introduction of reporter tags, such as fluorescent dyes or biotin, onto the myricetin scaffold. For instance, fluorescein- and biotin-based probes of myricetin have been synthesized to facilitate imaging studies at the cellular and organ levels. clockss.org These tagged molecules allow for the visualization of myricetin's distribution within cells and the pull-down of its interacting proteins for subsequent identification by mass spectrometry.
Another innovative approach involves the creation of fluorescent probes with unique properties. Researchers have developed myricetin-based probes that exhibit aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics. nih.gov These probes have been successfully used for the detection of specific analytes, such as hydrazine (B178648), in environmental and biological samples, and even for fingerprint imaging. nih.gov
Furthermore, synthetic strategies are being developed to create a variety of myricetin analogs that can serve as probes for structure-activity relationship (SAR) studies. clockss.org By systematically modifying different positions on the flavonoid backbone, researchers can identify the key structural features required for specific biological activities. This information is crucial for designing more potent and selective myricetin-based therapeutic agents.
The table below highlights some of the developed myricetin-based chemical biology probes and their applications.
| Probe Type | Reporter Tag/Feature | Application | Key Findings |
| Fluorescent Probe | Fluorescein | Cellular Imaging | Enables visualization of myricetin localization within cells. clockss.org |
| Affinity Probe | Biotin | Target Identification | Allows for the isolation and identification of myricetin-binding proteins. clockss.org |
| AIE/ESIPT Probe | Aggregation-Induced Emission/Excited-State Intramolecular Proton Transfer | Analyte Detection | Used for the sensitive detection of hydrazine in various samples. nih.gov |
| SAR Probe | Systematic Structural Modifications | Structure-Activity Relationship Studies | Helps to identify the structural determinants of myricetin's biological activity. clockss.org |
The continued development of sophisticated myricetin-based probes will undoubtedly accelerate our understanding of its diverse biological roles and pave the way for new therapeutic interventions.
Integration of Multi-Omics Data for Systems Biology Understanding of Myricetin Action
To gain a holistic understanding of the cellular response to myricetin, researchers are increasingly turning to multi-omics approaches. frontiersin.orgnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more comprehensive picture of myricetin's mechanism of action can be constructed. This systems-level perspective allows for the identification of key pathways and networks that are perturbed by myricetin treatment.
Several studies have begun to utilize these integrative strategies. For example, metabolomics has been employed to investigate the mechanisms by which myricetin regulates the balance of Th17/Treg cells in a model of colitis. foodandnutritionresearch.net This approach led to the identification of changes in amino acid concentrations and pointed towards the involvement of specific metabolic pathways. foodandnutritionresearch.net
In the context of cancer research, multi-omics data integration has the potential to reveal novel therapeutic targets and biomarkers of myricetin's efficacy. By combining different omics datasets, researchers can identify distinct molecular subtypes of cancers that may respond differently to myricetin treatment. nih.gov For instance, the integration of multi-omics data has been proposed as a method to better understand the complex gene regulatory networks in colorectal cancer that could be targeted by myricetin. mdpi.com
The challenges in multi-omics data integration are significant, requiring sophisticated computational and statistical methods to handle large and diverse datasets. frontiersin.orgmixomics.org However, the potential rewards are immense, offering the promise of a more complete and nuanced understanding of how myricetin exerts its biological effects.
The table below outlines the application of different omics technologies in myricetin research and the potential insights gained from their integration.
| Omics Technology | Data Generated | Potential Insights from Integration |
| Genomics | DNA sequence variations | Identification of genetic factors influencing myricetin response. |
| Transcriptomics | Gene expression levels (mRNA, microRNA) | Elucidation of myricetin-regulated gene networks and signaling pathways. mdpi.com |
| Proteomics | Protein expression and post-translational modifications | Identification of direct protein targets and downstream effector proteins. |
| Metabolomics | Levels of small molecule metabolites | Understanding the metabolic reprogramming induced by myricetin. foodandnutritionresearch.net |
The continued application of multi-omics strategies will be crucial for moving beyond a single-target view of myricetin's action and towards a more comprehensive systems-level understanding that can guide the development of more effective therapeutic strategies.
Advanced Computational Design of Myricetin Analogs with Enhanced and Targeted Mechanistic Effects
To overcome some of the limitations of myricetin, such as poor water solubility and low bioavailability, researchers are employing advanced computational methods to design novel analogs with improved physicochemical properties and more targeted biological activities. researchgate.netresearchgate.net These in silico approaches, including molecular docking and virtual screening, allow for the rapid and cost-effective evaluation of large libraries of potential myricetin derivatives.
Molecular docking studies have been instrumental in predicting the binding modes of myricetin and its analogs to various protein targets. scirp.orgmdpi.com For example, docking simulations have been used to screen for myricetin analogs that could act as potent inhibitors of phosphoinositide-dependent protein kinase-1 (PDK-1), a key player in cancer cell signaling. researchgate.netscirp.org These studies have identified analogs with potentially better binding affinities and pharmacokinetic profiles compared to the parent compound. researchgate.netscirp.org
Virtual screening of chemical databases has also proven to be a powerful tool for discovering novel myricetin analogs with desired activities. mdpi.com By starting with the known structure of myricetin, researchers can search for structurally similar compounds and then use computational methods to predict their ability to interact with a specific target. This approach has been successfully used to identify potential inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target for ischemic cardiac injury. mdpi.com
Furthermore, the synthesis and biological evaluation of these computationally designed analogs are essential for validating the in silico predictions. For instance, a series of myricetin derivatives with different disaccharide groups have been synthesized and shown to have significant α-glucosidase inhibitory activity, suggesting their potential as hypoglycemic agents. researchgate.net Similarly, myricetin derivatives containing a pyrazole (B372694) piperazine (B1678402) amide moiety have been synthesized and demonstrated enhanced antibacterial and antifungal activities. mdpi.com
The table below provides examples of computationally designed myricetin analogs and their intended therapeutic applications.
| Analog Type | Computational Method | Target/Application | Key Findings |
| PDK-1 Inhibitors | Molecular Docking, ADMET Prediction | Cancer | Identification of analogs with improved binding to PDK-1 and better predicted pharmacokinetic properties. researchgate.netscirp.org |
| ENPP1 Inhibitors | Virtual Screening, Molecular Docking | Ischemic Cardiac Injury | Discovery of flavonoid glycosides with potentially higher inhibitory effects than myricetin. mdpi.com |
| Disaccharide Derivatives | - | Hypoglycemia | Synthesized derivatives showed significant α-glucosidase inhibitory activity. researchgate.net |
| Pyrazole Piperazine Amide Derivatives | - | Antibacterial/Antifungal | Introduction of the piperazine and pyrazole rings enhanced antimicrobial activity. mdpi.com |
| Colchicine-Myricetin Hybrid | Molecular Docking | Acute Lung Injury | The hybrid molecule showed strong binding affinity towards human neutrophil elastase. frontiersin.org |
The synergy between computational design and synthetic chemistry holds great promise for the development of a new generation of myricetin-based therapeutics with enhanced efficacy and specificity.
Investigation of Environmental and Biological Factors Modulating Myricetin Bioactivity at the Molecular Level
The biological activity of myricetin is not solely dependent on its inherent chemical structure but can also be significantly influenced by a variety of environmental and biological factors. nih.gov Understanding these modulators is crucial for predicting and optimizing the therapeutic effects of myricetin.
Environmental factors can impact the levels of myricetin in its natural sources, such as fruits and vegetables. These factors include genetic variations in plants, the degree of ripeness, seasonal changes, and storage and processing conditions. nih.gov For example, the concentration of flavonoids in plants can vary depending on the growing conditions and environmental stressors. scispace.com
At the molecular level, the chemical environment can alter the bioactivity of myricetin. For instance, the presence of metal ions like Fe³⁺ and Cu²⁺ can intensify the pro-oxidant activity of myricetin, leading to DNA degradation. wikipedia.org Conversely, the presence of antioxidants can inhibit this effect. The pH of the surrounding medium also plays a role, as the stability of myricetin is pH-dependent. nih.gov
Biological factors within an organism can also modulate myricetin's effects. The presence of other compounds, such as ascorbic acid, can shift myricetin's activity from pro-oxidant to antioxidant. nih.gov Furthermore, myricetin can interact with other drugs, potentially altering their pharmacokinetic profiles. For example, myricetin has been shown to increase the plasma concentration and bioavailability of the antihypertensive drug losartan. mdpi.com
The table below summarizes some of the key environmental and biological factors that can modulate the bioactivity of myricetin at the molecular level.
| Factor | Type | Effect on Myricetin Bioactivity | Molecular Mechanism |
| Plant Genetics and Ripeness | Environmental | Affects the concentration of myricetin in food sources. nih.gov | Influences the biosynthesis of flavonoids in plants. |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Environmental | Can enhance pro-oxidant activity. wikipedia.org | Formation of reactive oxygen species and complexes with DNA. wikipedia.org |
| pH | Environmental | Affects chemical stability. nih.gov | Influences the ionization state and degradation rate of myricetin. |
| Ascorbic Acid | Biological | Can switch activity from pro-oxidant to antioxidant. nih.gov | Reduction of Fe³⁺ and scavenging of reactive oxygen species. nih.gov |
| Other Drugs (e.g., Losartan) | Biological | Can alter pharmacokinetic properties. mdpi.com | Potential inhibition of drug-metabolizing enzymes or transporters. |
| Oxidative Stress | Biological | Can be modulated by myricetin. nih.gov | Myricetin can scavenge reactive oxygen species and enhance antioxidant enzyme activity. nih.govmdpi.com |
A deeper investigation into these modulating factors will provide a more complete understanding of how myricetin functions in complex biological systems and will be essential for the development of effective and predictable therapeutic applications.
Q & A
Q. What are the validated analytical methods for identifying and quantifying Myricetin(1-) in biological matrices, and how can their accuracy be optimized?
To ensure accurate identification and quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. Method validation must include parameters like linearity, limit of detection (LOD), and recovery rates using spiked biological samples. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, especially in complex matrices like plasma or tissue homogenates .
Q. Which experimental models are most suitable for preliminary investigations of Myricetin(1-)’s bioactivity?
In vitro models such as cell lines (e.g., HEK-293 for toxicity screening or RAW 264.7 macrophages for anti-inflammatory assays) are ideal for initial bioactivity assessments. For mechanistic studies, gene-edited models (e.g., CRISPR-Cas9 knockout cells) can isolate specific pathways. Rodent models (e.g., cisplatin-induced oxidative stress in rats) are recommended for in vivo validation, with careful attention to dosing schedules and endpoints like histopathological analysis .
Q. How can researchers ensure methodological reproducibility in Myricetin(1-) studies?
Detailed protocols for compound preparation (e.g., solvent selection, storage conditions) and experimental procedures (e.g., incubation times, temperature controls) must be documented. Use standardized reference compounds and include positive/negative controls in each experiment. Collaborative inter-laboratory validation studies can address variability, as seen in multi-center pharmacokinetic trials .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating Myricetin(1-)’s dose-dependent effects in heterogeneous disease models?
Utilize factorial designs to test multiple variables (e.g., dose, administration route, interaction with co-therapies). For example, in a cisplatin-induced nephrotoxicity model, a 7-day pretreatment with 5 mg/kg Myricetin(1-) followed by cisplatin challenge revealed synergistic effects . Pharmacokinetic-pharmacodynamic (PK-PD) modeling can integrate time-concentration profiles with biomarker data (e.g., antioxidant enzyme levels) to optimize dosing regimens .
Q. How can conflicting data on Myricetin(1-)’s pro-oxidant vs. antioxidant effects be resolved?
Meta-analyses of dose-response relationships across studies can identify thresholds where pro-oxidant effects dominate (e.g., >50 μM in vitro). Redox-sensitive probes (e.g., DCFH-DA for ROS detection) and gene expression profiling (e.g., Nrf2 pathway activation) should be combined to contextualize outcomes. Computational simulations (e.g., molecular docking with KEAP1) can predict binding affinities under varying redox conditions .
Q. What strategies enhance the translational relevance of Myricetin(1-) research in chronic disease contexts?
Longitudinal studies in aging models (e.g., senescence-accelerated mice) with multi-omics endpoints (transcriptomics, metabolomics) are critical. For example, integrating RNA-seq data from Myricetin(1-)-treated tissues with human disease databases (e.g., GEO, TCGA) can identify conserved pathways. Patient-derived organoids offer clinically relevant platforms for validating efficacy and toxicity .
Q. How can researchers address bioavailability challenges in Myricetin(1-) pharmacokinetic studies?
Nanoformulation techniques (e.g., liposomal encapsulation or polymeric nanoparticles) improve solubility and half-life. Pharmacokinetic studies should compare oral vs. intraperitoneal administration, measuring parameters like Cmax, Tmax, and AUC. Synchrotron-based X-ray absorption spectroscopy can track metal-chelation dynamics in vivo, which may influence bioavailability .
Methodological Rigor and Data Analysis
Q. What statistical approaches are recommended for analyzing Myricetin(1-)’s multifactorial effects?
Multivariate analysis (e.g., MANOVA) can assess interactions between variables like dose, time, and genetic background. Machine learning algorithms (e.g., random forest regression) are useful for high-dimensional data from omics studies. Sensitivity analysis in computational models identifies critical parameters (e.g., binding constants) affecting outcomes .
Q. How should researchers design studies to differentiate Myricetin(1-)’s direct vs. indirect mechanisms of action?
Conditional knockout models (e.g., tissue-specific deletion of target genes) and pharmacologic inhibitors can isolate pathways. Pulse-chase experiments with isotopically labeled Myricetin(1-) (e.g., <sup>13</sup>C tracing) track metabolite flux. Single-cell RNA sequencing can resolve cell-type-specific responses in heterogeneous tissues .
Q. What frameworks guide the integration of Myricetin(1-)’s in vitro and in vivo data into predictive models?
Systems pharmacology platforms (e.g., PK-Sim® or GastroPlus®) simulate tissue distribution and metabolite formation. Bayesian hierarchical models harmonize data across studies, accounting for variability in experimental conditions. Collaborative databases (e.g., ChEMBL) enable cross-validation of bioactivity data against structural analogs .
Key Data from Experimental Studies
| Parameter | Value (In Vivo Study) | Reference |
|---|---|---|
| Myricetin(1-) dose | 5 mg/kg (intraperitoneal) | |
| Cisplatin challenge | 7 mg/kg (single dose) | |
| Primary endpoint | Testicular oxidative stress | |
| Key biomarker reduction | MDA levels by 42% | |
| Synergistic effect | Enhanced SOD activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
